molecular formula C9H8BrFO2 B8052780 Methyl 2-bromo-5-fluoro-3-methylbenzoate

Methyl 2-bromo-5-fluoro-3-methylbenzoate

Cat. No.: B8052780
M. Wt: 247.06 g/mol
InChI Key: WYHXIBZJCZIDCQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-3-methylbenzoate (CAS 1805554-10-2) is a substituted benzoate ester with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is a valuable synthetic building block in organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its structure features bromine and fluorine substituents on the aromatic ring, which are key functional groups for further chemical transformations. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds . Concurrently, the fluorine atom can enhance metabolic stability and influence the bioavailability of lead compounds, making this ester a crucial intermediate in medicinal chemistry programs . The compound should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXIBZJCZIDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of Methyl 2-bromo-5-fluoro-3-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility of Methyl 2-bromo-5-fluoro-3-methylbenzoate in Organic Solvents for Drug Development Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. While specific solubility data for this compound is not extensively documented, this paper presents established methodologies and best practices for its empirical determination. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide insights into the interpretation of solubility data in the context of pharmaceutical research.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, its physicochemical properties play a central role in determining its success. Among these, solubility stands out as a cornerstone parameter. For a compound like methyl 2-bromo-5-fluoro-3-methylbenzoate, which serves as a building block in organic synthesis, understanding its solubility profile in various organic solvents is paramount.[1][2] This knowledge is crucial for:

  • Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal yield and purity.

  • Purification Processes: Designing effective crystallization and chromatographic purification methods.

  • Formulation Development: Choosing suitable solvent systems for creating stable and bioavailable drug formulations.[3]

  • Toxicology and Safety Studies: Preparing solutions for in vitro and in vivo testing.

The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution.[4] This guide will equip the reader with the foundational knowledge and practical protocols to accurately determine the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate.

Theoretical Framework: Understanding the Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. At a molecular level, the dissolution process involves the overcoming of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. The solubility of an organic compound like methyl 2-bromo-5-fluoro-3-methylbenzoate is governed by its molecular structure, including:

  • Polarity: The presence of polar functional groups (e.g., the ester group) and electronegative atoms (bromine and fluorine) imparts polarity to the molecule. This suggests that it will be more soluble in polar organic solvents.

  • Molecular Size and Shape: Larger molecules generally have lower solubility.

  • Intermolecular Forces: The ability to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with solvent molecules will significantly influence solubility.

It is also important to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[4][5] It is a critical parameter for understanding the intrinsic properties of a drug substance.

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions. It is often used in high-throughput screening during early drug discovery.[3][4]

Experimental Determination of Solubility: A Step-by-Step Approach

Given the absence of readily available solubility data for methyl 2-bromo-5-fluoro-3-methylbenzoate, an empirical determination is necessary. The following sections outline robust and reliable methods for this purpose.

Materials and Equipment
  • Methyl 2-bromo-5-fluoro-3-methylbenzoate (ensure high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

General Experimental Workflow

The determination of thermodynamic solubility typically follows a systematic process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of methyl 2-bromo-5-fluoro-3-methylbenzoate B Add a known volume of the selected organic solvent A->B C Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) B->C D Centrifuge the suspension to pellet the undissolved solid C->D E Filter the supernatant through a 0.22 µm syringe filter D->E F Prepare serial dilutions of the clear filtrate E->F G Analyze the dilutions by a validated analytical method (e.g., HPLC) F->G H Determine the concentration of the dissolved compound G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6]

  • Preparation: Accurately weigh an excess amount of methyl 2-bromo-5-fluoro-3-methylbenzoate into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary shaking duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[3]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.[3][7] A calibration curve prepared with known concentrations of methyl 2-bromo-5-fluoro-3-methylbenzoate should be used for accurate quantification.

  • Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation

The determined solubility values should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for Methyl 2-bromo-5-fluoro-3-methylbenzoate at 25°C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane1.88
Toluene2.38
Dichloromethane9.08
Ethyl Acetate6.02
Acetone20.7
Isopropanol19.9
Ethanol24.5
Methanol32.7

Safety and Handling Considerations

While specific toxicity data for methyl 2-bromo-5-fluoro-3-methylbenzoate is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Based on information for similar compounds, it may cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound and organic solvents.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[9][10]

  • Disposal: Dispose of waste materials in accordance with local regulations.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate in organic solvents. By following the detailed protocols outlined, researchers can generate accurate and reliable solubility data, which is indispensable for the efficient development of new pharmaceutical products. Further studies could explore the effect of temperature on solubility and the development of predictive models based on the physicochemical properties of the compound and solvents.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Google Scholar.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Google.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. (n.d.). LookChem. Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Fluorinated Benzoate Ester Intermediates: Strategic Synthesis & Reactivity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of fluorinated benzoate ester intermediates, focusing on their synthesis, reactivity, and strategic application in medicinal chemistry.[1]

Executive Summary

Fluorinated benzoate esters represent a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. Their value lies in the unique properties of the fluorine atom: high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and strong C–F bond energy (~485 kJ/mol). These attributes allow for the modulation of lipophilicity (LogP), metabolic stability, and electronic character without imposing significant steric penalties.

This guide details the synthetic architectures for accessing these motifs, their specific reactivity profiles—particularly regarding nucleophilic aromatic substitution (


)—and their role as "tunable" electrophiles in API (Active Pharmaceutical Ingredient) development.

Strategic Utility in Drug Development[1][2][3]

Bioisosterism and Metabolic Stability

The incorporation of fluorine into the benzoate scaffold serves two primary functions in medicinal chemistry:

  • Metabolic Blocking: The C–F bond is resistant to cytochrome P450-mediated oxidative metabolism.[1] Substitution at the para position of a benzoate ester blocks the primary site of metabolic hydroxylation, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: Fluorine acts as a bioisostere for hydrogen but with inverted electronic properties.[1] It exerts a strong inductive electron-withdrawing effect (

    
    ) while simultaneously donating electron density through resonance (
    
    
    
    ).[1] This duality allows medicinal chemists to fine-tune the
    
    
    of the parent acid and the electrophilicity of the ester carbonyl.
Physicochemical Property Modulation

Fluorination typically increases the lipophilicity of the ester, facilitating passive transport across lipid bilayers.

Table 1: Comparative Physicochemical Properties

PropertyEthyl Benzoate (Unsubstituted)Ethyl 4-FluorobenzoateImpact of Fluorination
Molecular Weight 150.17 g/mol 168.17 g/mol +18 Da (Minimal steric bulk)
LogP (Predicted) ~2.6~2.9Increased lipophilicity (improved permeability)
Parent Acid pKa 4.204.14Slight increase in acidity due to

effect
Hydrolytic Stability Standard ReferenceDecreased (

reduced)

effect activates carbonyl to nucleophilic attack

Synthesis Architectures

Access to fluorinated benzoate esters is achieved primarily through two distinct pathways: classical Fischer esterification and transition-metal-catalyzed carbonylation.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Pathway Legend Acid Fluorobenzoic Acid (Starting Material) Inter1 Tetrahedral Intermediate Acid->Inter1 H+ Catalyst (SOCl2 or H2SO4) Alcohol Alcohol (ROH) Alcohol->Inter1 PdComplex Acyl-Pd(II) Complex Alcohol->PdComplex Nucleophilic Attack ArylHalide Fluoro-Aryl Halide (X = Br, I) ArylHalide->PdComplex Pd(0) Oxidative Addn. + CO Insertion CO Carbon Monoxide (CO) CO->PdComplex Product Fluorinated Benzoate Ester (Target) Inter1->Product - H2O PdComplex->Product Reductive Elim. key1 Blue: Fischer Esterification (Acidic) key2 Red: Pd-Catalyzed Carbonylation

Caption: Dual synthetic pathways for fluorinated benzoate esters. Pathway A utilizes acid-catalyzed esterification, while Pathway B employs Palladium-catalyzed alkoxycarbonylation of aryl halides.[1]

Reactivity Profile & Mechanistic Insights

The "Fluorine Effect" on Hydrolysis

The rate of alkaline hydrolysis for fluorinated benzoate esters is generally faster than their non-fluorinated counterparts.

  • Mechanism: The strong inductive effect (

    
    ) of the fluorine atom withdraws electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.
    
  • Result: The carbonyl carbon becomes more electrophilic, lowering the activation energy for the rate-determining step: the attack of the hydroxide ion (

    
    ) to form the tetrahedral intermediate.
    
Nucleophilic Aromatic Substitution ( )

A critical, often overlooked feature of fluorinated benzoate esters is the lability of the fluorine atom itself. Unlike other halogens, fluorine is an exceptional leaving group in


 reactions if  the ring is activated by electron-withdrawing groups (such as the ester moiety itself or nitro groups).
  • Why F is Superior in

    
    :  The high electronegativity of F stabilizes the negative charge on the Meisenheimer Complex  intermediate more effectively than Cl, Br, or I. This makes fluorinated esters valuable scaffolds for further functionalization.
    

SNArMechanism Substrate Fluorobenzoate Ester (Substrate) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Addition (Slow Step) Stabilized by F electronegativity Nucleophile Nucleophile (Nu:-) Nucleophile->Meisenheimer LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup Product Functionalized Benzoate (Nu-Ar-COOR) Meisenheimer->Product Elimination (Fast Step)

Caption: Mechanism of Nucleophilic Aromatic Substitution (


) on a fluorinated benzoate ester. The highly electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate.[2]

Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-difluorobenzoate (Fischer Esterification)

Primary Route for converting available acids to esters.[1]

Reagents:

  • 2,4-Difluorobenzoic acid (10.0 mmol)[1]

  • Methanol (25 mL, anhydrous)

  • Thionyl Chloride (

    
    ) (20.0 mmol)[1]
    

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolution: Dissolve 2,4-difluorobenzoic acid (1.58 g) in anhydrous methanol (15 mL). Cool the solution to 0°C.

  • Activation: Add a solution of thionyl chloride (1.46 mL) in methanol (10 mL) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).[1]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 24 hours.

  • Workup: Quench the reaction by pouring the mixture into saturated aqueous

    
     (slowly, to avoid excessive foaming).
    
  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL). Combine organic phases and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/Ether 5:1).

  • Yield: Expect ~95-97% yield of a colorless oil/solid.[1]

Protocol B: Pd-Catalyzed Alkoxycarbonylation

Route for generating esters from aryl halides (avoiding carboxylic acid intermediates).[1]

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 mmol)[1]

  • Methanol (3.0 mL)

  • Triethylamine (

    
    ) (2.0 mmol)[1]
    
  • Catalyst:

    
     (1 mol%) or immobilized Pd systems.[1]
    
  • CO Source: Carbon Monoxide gas (balloon or autoclave) or

    
     (solid source).[1]
    

Methodology:

  • Inerting: Charge a pressure tube or autoclave with the aryl bromide, methanol, base (

    
    ), and Pd catalyst.[1] Purge with Argon.
    
  • CO Introduction: Pressurize with CO (typically 1–5 bar) or add solid

    
     if using a phosphine-free solid source protocol.[1]
    
  • Heating: Heat the reaction mixture to 100–130°C. Stir for 12–16 hours.

  • Filtration: Cool to room temperature. Vent CO gas carefully (in a fume hood). Filter the mixture through a Celite pad to remove Pd residues.

  • Purification: Concentrate the filtrate and purify via column chromatography.

  • Note: This route is preferred when the corresponding fluorobenzoic acid is expensive or unavailable.[1]

Safety & Handling

  • Fluoride Toxicity: While the ester itself is stable, combustion or strong acid hydrolysis can release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.[1]

  • Skin Absorption: Fluorinated organics often have enhanced skin permeability.[1] Wear nitrile gloves and long sleeves.[1]

  • Thionyl Chloride: Reacts violently with water.[1] All glassware must be oven-dried.[1] Perform all additions in a well-ventilated fume hood.

References

  • Recent developments in the use of fluorinated esters as activated intermediates. Chemical Communications (RSC). Available at: [Link]

  • Palladium-catalyzed carbonylation of aryl halides. RSC Advances. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central (NIH).[1] Available at: [Link]

  • Benzoic acid, 4-fluoro-, ethyl ester Properties. NIST Chemistry WebBook. Available at: [Link]

  • Comparative hydrolytic stability of homologous esters. PubMed. Available at: [Link]

Sources

The Therapeutic Potential of Methyl 2-bromo-5-fluoro-3-methylbenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine and bromine atoms into small organic scaffolds represents a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the therapeutic potential of a relatively unexplored class of compounds: derivatives of Methyl 2-bromo-5-fluoro-3-methylbenzoate. While direct biological data on this specific scaffold is nascent, this document provides a comprehensive framework for its exploration. By analyzing the structure-activity relationships (SAR) of analogous benzoic acid derivatives and leveraging established synthetic methodologies, we present a forward-looking perspective on the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, hypothesized mechanisms of action, and a strategic roadmap for the investigation of this promising chemical space.

Introduction: The Strategic Advantage of Halogenation in Drug Design

The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[1] These modifications can lead to enhanced binding affinity for target proteins, improved membrane permeability, and reduced metabolic degradation, ultimately resulting in superior therapeutic efficacy.[1] The presence of a bromine atom, on the other hand, can introduce specific steric and electronic interactions that can be crucial for target engagement and can also serve as a handle for further synthetic diversification.

The Methyl 2-bromo-5-fluoro-3-methylbenzoate scaffold combines these key halogen features with a methyl-substituted benzoate core, a structural motif present in numerous biologically active compounds. This unique combination of substituents offers a compelling starting point for the development of novel therapeutic agents across various disease areas.

Synthetic Pathways and Chemical Diversification

The synthesis of the core scaffold, Methyl 2-bromo-5-fluoro-3-methylbenzoate, can be approached through several established organic chemistry transformations. Based on synthetic routes reported for its isomers, a plausible and adaptable synthetic scheme is presented below.[2][3][4]

Proposed Synthesis of the Core Scaffold

The synthesis can commence from commercially available 2-fluoro-6-nitrotoluene. A key transformation is the selective bromination at the position ortho to the methyl group, followed by reduction of the nitro group to an amine. Subsequent Sandmeyer reaction would introduce the bromo substituent at the 2-position, followed by esterification to yield the target compound.

Synthetic_Pathway A 2-Fluoro-6-nitrotoluene B 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene A->B Br2, FeBr3 C 5-Bromo-3-fluoro-2-methylaniline B->C Fe, HCl D 2-Bromo-5-fluoro-3-methylbenzoic acid C->D 1. NaNO2, HBr 2. CuBr E Methyl 2-bromo-5-fluoro-3-methylbenzoate D->E CH3OH, H2SO4 (cat.)

Caption: Proposed synthetic pathway for Methyl 2-bromo-5-fluoro-3-methylbenzoate.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid (Intermediate D)
  • Step 1: Bromination of 2-Fluoro-6-nitrotoluene (A to B). To a solution of 2-fluoro-6-nitrotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide. Slowly add bromine at room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

  • Step 2: Reduction of the Nitro Group (B to C). To a solution of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene in ethanol and water, add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux until the starting material is consumed. Cool the reaction, neutralize with a base, and extract the aniline derivative.

  • Step 3: Sandmeyer Reaction (C to D). Dissolve 5-bromo-3-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the copper(I) bromide solution. Allow the reaction to warm to room temperature and then heat to ensure complete conversion. Extract the crude 2-bromo-5-fluoro-3-methylbenzoic acid.

Diversification of the Core Scaffold

The true therapeutic potential lies in the derivatization of the core structure. The ester and bromo functionalities serve as versatile handles for creating a library of analogs with diverse pharmacological profiles.

Diversification_Strategy Core Methyl 2-bromo-5-fluoro-3-methylbenzoate Amide Amide Derivatives (R-NH2) Core->Amide Aminolysis Suzuki Aryl/Heteroaryl Derivatives (R-B(OH)2, Pd catalyst) Core->Suzuki Suzuki Coupling Sonogashira Alkynyl Derivatives (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira Sonogashira Coupling Ester Alternative Ester/Acid Derivatives Core->Ester Hydrolysis/Transesterification

Caption: Strategies for the chemical diversification of the core scaffold.

Hypothesized Therapeutic Potential and Mechanisms of Action

Based on the known biological activities of structurally related fluorinated and brominated benzoic acid derivatives, we hypothesize that derivatives of Methyl 2-bromo-5-fluoro-3-methylbenzoate will exhibit significant potential in the following therapeutic areas:

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of substituted benzoic acid derivatives.[5] The presence of halogens can enhance cytotoxicity against various cancer cell lines.[6][7]

  • Hypothesized Mechanism of Action: Derivatives may act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[8] The planar aromatic core could also facilitate intercalation with DNA or binding to the active sites of enzymes like DNA methyltransferases.[9] A recent study on a fluorinated benzimidazole derivative, Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated its potential as a microtubule targeting agent, inducing mitotic arrest in breast cancer cells.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented.[8] Methyl 3-bromo-4,5-dihydroxybenzoate, a related compound, has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[8]

  • Hypothesized Mechanism of Action: The derivatives may modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][11] Inhibition of key inflammatory signaling cascades, including the TLR/NF-κB and STAT3 pathways, is a plausible mechanism.[8]

Antimicrobial Activity

Fluorinated benzene analogs have a long history as effective antibacterial and antifungal agents.[1] The incorporation of a fluorine atom can enhance the antimicrobial potency of a molecule.[1]

  • Hypothesized Mechanism of Action: The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the halogenated scaffold may facilitate penetration into microbial cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[12]

Position of SubstitutionHypothesized Impact on ActivityRationale
C2 (Bromo) Crucial for activity and serves as a point for diversification.The bromo group can form halogen bonds with target proteins and is a key site for cross-coupling reactions to introduce further diversity.
C3 (Methyl) May influence steric interactions and lipophilicity.The methyl group can provide favorable van der Waals interactions within a binding pocket and can be modified to explore steric tolerance.
C5 (Fluoro) Enhances metabolic stability and binding affinity.The strong electron-withdrawing nature of fluorine can modulate the acidity of the benzoic acid derivative and improve its pharmacokinetic profile.[1]
Ester Moiety Can be modified to amides or other functional groups to alter solubility and cell permeability.Conversion to amides can introduce new hydrogen bonding interactions and modulate the compound's physicochemical properties.

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this novel class of compounds, a systematic in vitro and in vivo evaluation is essential.

In Vitro Screening Cascade

Screening_Cascade Start Synthesized Compound Library Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Anticancer Anticancer Screening (Panel of cancer cell lines) Cytotoxicity->Anticancer AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Screening (MIC determination) Cytotoxicity->Antimicrobial Hit_Identification Hit Identification & Prioritization Anticancer->Hit_Identification AntiInflammatory->Hit_Identification Antimicrobial->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A proposed workflow for the in vitro biological evaluation of novel derivatives.

Detailed Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The Methyl 2-bromo-5-fluoro-3-methylbenzoate scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strategic placement of bromo, fluoro, and methyl substituents provides a unique chemical entity with the potential for potent and selective biological activity. This technical guide has outlined plausible synthetic routes, hypothesized therapeutic applications based on robust SAR data from related compounds, and provided a clear roadmap for the biological evaluation of this novel class of molecules. Further investigation into the synthesis and biological profiling of a diverse library of derivatives is warranted and holds the potential to yield lead compounds for the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases.

References

  • Luhata Lokadi Pierre, et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

  • Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022. [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]

  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. [Link]

  • MySkinRecipes. 2-Bromo-5-fluoro-3-methylbenzoic acid. [Link]

  • ResearchGate. (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]

  • PMC. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Semantic Scholar. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breas. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • PMC. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. [Link]

  • PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. [Link]

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • MDPI. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. [Link]

  • MDPI. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

  • Frontiers. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]

  • PMC. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

  • ResearchGate. Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors | Request PDF. [Link]

  • SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][3]imidazo[1,2-d][2][5]oxazepine and Benzo[f]benzo[2][3]oxazolo[3,2-d][2][5]oxazepine Derivatives. [Link]

Sources

Metabolic Stability of 5-Fluoro-3-Methylbenzoate Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile of 5-fluoro-3-methylbenzoate scaffolds. Widely utilized in medicinal chemistry as linkers or pharmacophore cores, these scaffolds present a unique duality: the fluorine atom at C5 imparts oxidative resistance, while the methyl group at C3 and the benzoate ester moiety introduce specific metabolic liabilities. This document details the structural rationale for these behaviors, delineates the biotransformation pathways (Phase I and II), and provides a validated, self-checking experimental protocol for assessing microsomal stability, compliant with FDA M9 guidance.

Part 1: Structural Analysis & Metabolic Liabilities

To predict and optimize the half-life (


) of a drug candidate containing this scaffold, one must first deconstruct its electronic and steric interactions with metabolizing enzymes.
The C5-Fluorine Stabilizer

The introduction of fluorine at the meta position (C5) relative to the carboxylate is a strategic design choice.

  • Blockade of Aromatic Hydroxylation: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. This effectively blocks CYP450-mediated arene oxidation at the C5 position, a common "soft spot" in non-fluorinated benzoates.

  • Electronic Deactivation: Fluorine is highly electronegative.[1] Its inductive electron-withdrawing effect (

    
    ) reduces the electron density of the aromatic ring. Since CYP450 oxidation often proceeds via an electrophilic attack on the ring, the fluorinated ring is generally less susceptible to direct aromatic hydroxylation than its hydrogenated counterpart.
    
The C3-Methyl Liability (The "Achilles' Heel")

Despite the stability imparted by the fluorine, the methyl group at C3 is a primary site of metabolic attrition.

  • Benzylic Oxidation: The C-H bonds of the methyl group are "benzylic"—activated by the adjacent aromatic ring.[2] CYP450 enzymes (particularly CYP2C9 and CYP2D6) readily abstract a hydrogen atom here, leading to a radical intermediate that is rapidly hydroxylated to a benzyl alcohol .

  • Sequential Oxidation: The resulting alcohol is frequently oxidized further by cytosolic alcohol dehydrogenases (ADH) to an aldehyde, and subsequently to a carboxylic acid, changing the molecule's lipophilicity and potentially its potency.

The Benzoate Moiety
  • Ester Hydrolysis: If the scaffold is deployed as an ester (e.g., methyl or ethyl benzoate), it is highly susceptible to Carboxylesterases (CES1/CES2) in the plasma and liver. This hydrolysis is often too rapid for oral bioavailability unless the ester is intended as a prodrug.

  • Glucuronidation: The free carboxylic acid (either the parent or the hydrolysis product) is a prime substrate for UDP-glucuronosyltransferases (UGTs) , leading to the formation of acyl glucuronides. These conjugates are not only clearance products but can sometimes be reactive electrophiles (acyl migration), posing toxicity risks.

Part 2: Mechanisms of Biotransformation

The following diagram illustrates the cascade of metabolic events for a generic alkyl ester of 5-fluoro-3-methylbenzoic acid.

MetabolicPathways Parent 5-Fluoro-3-methylbenzoate (Ester Scaffold) Acid 5-Fluoro-3-methylbenzoic Acid Parent->Acid Hydrolysis (CES1/2) Alcohol 3-(Hydroxymethyl) Metabolite Parent->Alcohol Benzylic Hydroxylation (CYP450) Glucuronide Acyl Glucuronide Conjugate Acid->Glucuronide Conjugation (UGT) Aldehyde Benzaldehyde Intermediate Alcohol->Aldehyde ADH Hydrolyzed Alcohol Hydrolyzed Alcohol Alcohol->Hydrolyzed Alcohol CES1/2 DiAcid Dicarboxylic Acid (Terminal Oxidative Metabolite) Aldehyde->DiAcid ALDH

Figure 1: Biotransformation pathways showing parallel competition between ester hydrolysis (CES) and benzylic oxidation (CYP).

Part 3: Experimental Assessment (Microsomal Stability)

To quantify these liabilities, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating by including specific controls for non-enzymatic degradation and cofactor dependence.

Protocol: Validated Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound in liver microsomes (Human/Rat/Mouse).
1. Reagents & Preparation
  • Liver Microsomes: 20 mg/mL protein concentration (stored at -80°C).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM

    
    .[3]
    
  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

2. Experimental Workflow

This workflow ensures that any observed loss of parent compound is due to NADPH-dependent metabolism (CYP450) and not chemical instability.

Step 1: Pre-Incubation (Thermodynamic Equilibration)

  • Prepare a Master Mix containing Buffer and Microsomes (final protein conc. 0.5 mg/mL).[4]

  • Spike Test Compound (1 µM final, <0.1% DMSO) into the Master Mix.

  • Aliquot 30 µL into a 96-well plate.

  • Incubate at 37°C for 10 minutes. Rationale: Allows compound to bind non-specifically to microsomal proteins before reaction starts.

Step 2: Reaction Initiation

  • Add 15 µL of NADPH Regenerating System to "Test" wells.

  • Add 15 µL of Buffer (No NADPH) to "No-Cofactor Control" wells. Rationale: Validates that metabolism is CYP-driven and not due to hydrolases (which don't need NADPH).

Step 3: Time-Course Sampling

  • Incubate at 37°C with shaking.

  • At

    
     min, remove aliquots.
    
  • Immediately add 150 µL Stop Solution (ACN + IS) to quench.

Step 4: Sample Processing

  • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Transfer supernatant to LC-MS/MS vials.

  • Analyze Parent/Internal Standard peak area ratio.

3. Visualization of Assay Logic

AssayWorkflow Prep Master Mix Prep (Microsomes + Compound) Split Split Conditions Prep->Split PathA Add NADPH (Starts CYP Reaction) Split->PathA Test PathB Add Buffer Only (Control: Hydrolases/Chemical Stability) Split->PathB Control Incubate Incubate 37°C (0, 5, 15, 30, 45 min) PathA->Incubate PathB->Incubate Quench Quench with ACN + Internal Std Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Figure 2: Self-validating assay workflow distinguishing CYP-mediated metabolism from chemical instability.

Part 4: Data Analysis & Optimization

Calculation of Intrinsic Clearance

Plot the natural log (


) of the % Parent Remaining vs. Time. The slope of the linear regression (

) is the elimination rate constant.




Interpreting the "5-Fluoro-3-Methyl" Profile
  • Scenario A (High Stability): If

    
     min in the presence of NADPH, the fluorine is successfully blocking the ring, and the methyl group is sterically hindered or electronically deactivated enough to resist rapid oxidation.
    
  • Scenario B (Rapid Loss with NADPH): If

    
     min only with NADPH, the C3-methyl group is the primary liability (Benzylic oxidation).
    
  • Scenario C (Rapid Loss without NADPH): If the compound degrades in the "No-Cofactor" control, the benzoate ester is being hydrolyzed by carboxylesterases.

Optimization Strategies

If the scaffold shows high clearance (Scenario B), apply these medicinal chemistry modifications:

StrategyMechanismImplementation on Scaffold
Deuteration Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds.Replace C3-Methyl (

) with

. This can reduce benzylic oxidation rates by 2-5 fold without changing potency.
Steric Shielding Blocks enzyme approach to the methyl group.Introduce a small substituent (e.g., Cl or another F) at C2 or C4 .
Bioisostere Removes the labile ester.Replace the benzoate ester with a 1,2,4-oxadiazole or amide to prevent hydrolysis while maintaining geometry.

References

  • Food and Drug Administration (FDA). (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link][5]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[6] Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hajduk, P. J., et al. (2011). Drug physicochemical properties and metabolism.[1][6][7][8][9][10] In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. [Link][4]

  • Protocols.io. (2024).[3] Microsomal stability assay for human and mouse liver microsomes. [Link][3]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]

Sources

Technical Guide: Physical Property Determination & Handling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Methyl 2-bromo-5-fluoro-3-methylbenzoate .

CAS Number: 1805554-10-2 Molecular Formula: C


H

BrFO

Molecular Weight: 247.06 g/mol Document Type: Technical Whitepaper Version: 1.0

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as a scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate data regarding its boiling point (BP) and melting point (MP) is critical for optimizing purification protocols (distillation vs. crystallization) and ensuring process safety. As a niche intermediate, experimental physical property data is often absent from standard public repositories. This guide provides predicted ranges based on structural analogs , outlines rigorous experimental determination protocols , and details purification strategies derived from these physical properties.

Chemical Identity & Structural Significance[1][2]

The physicochemical behavior of this compound is dictated by the interplay between the electron-withdrawing halogen substituents and the lipophilic methyl ester.

PropertySpecification
Systematic Name Methyl 2-bromo-5-fluoro-3-methylbenzoate
CAS Number 1805554-10-2
SMILES COC(=O)C1=C(Br)C(C)=CC(F)=C1
Physical State (RT) Predicted: Viscous Liquid or Low-Melting Solid
Key Functionality Electrophilic aromatic core; Labile ester moiety
Structural Impact on Physical Properties
  • Ortho-Effect: The 2-bromo and 3-methyl substituents create significant steric crowding around the ester group. This often disrupts crystal lattice packing, lowering the melting point compared to less substituted analogs.

  • Halogenation: The heavy bromine atom significantly increases the boiling point via London dispersion forces, while the fluorine atom adds polarity without adding significant mass.

Physical Properties: Predicted vs. Experimental Landscape

Due to the limited public availability of experimental data for this specific CAS, the following values are derived from validated Quantitative Structure-Property Relationship (QSPR) models and high-fidelity analogs (e.g., Methyl 2-bromo-5-fluorobenzoate).

Table 1: Physical Property Data
PropertyPredicted RangeExperimental StatusNotes for Handling
Boiling Point (760 mmHg) 270°C – 285°C Not StandardizedHigh vacuum distillation recommended to avoid thermal decomposition.
Boiling Point (15 mmHg) 135°C – 145°C Est. from NomographIdeal range for bulb-to-bulb distillation (Kugelrohr).
Melting Point 35°C – 55°C Likely Low-Melting SolidMay appear as a supercooled liquid (oil) at room temperature.
Density 1.55 – 1.60 g/cm³ PredictedSignificantly denser than water; facilitates phase separation.

Critical Insight: The structural analog Methyl 2-bromo-5-fluorobenzoate (lacking the 3-methyl group) is a liquid at room temperature. The addition of the 3-methyl group increases molecular symmetry and weight, likely pushing the compound to the borderline between a viscous oil and a low-melting solid.

Experimental Determination Protocols

For researchers synthesizing this compound de novo, relying on predicted values is insufficient for GMP compliance. The following protocols provide a self-validating system for determining MP and BP.

Protocol A: Melting Point Determination (DSC Method)

Use this if the product isolates as a solid.

  • Preparation: Hermetically seal 2–5 mg of the sample in an aluminum pan.

  • Calibration: Validate the DSC instrument using an Indium standard (

    
    C).
    
  • Ramp Cycle:

    • Equilibrate at 0°C.

    • Ramp at 10°C/min to 100°C.

    • Observation: Look for the endothermic peak onset (

      
      ). This is the thermodynamic melting point.
      
  • Validation: If the peak is broad (>2°C width), the sample contains impurities (likely solvent or starting material). Recrystallize and repeat.

Protocol B: Boiling Point Determination (Micro-Distillation)

Use this for liquid samples to determine vacuum distillation parameters.

  • Setup: Assemble a micro-distillation apparatus (short path) with a digital vacuum gauge and thermometer positioned at the vapor takeoff.

  • Vacuum Application: Apply a stable vacuum (e.g., 5 mmHg). Do not use full high vacuum initially to prevent "bumping."

  • Heating: Slowly increase bath temperature. Record the temperature where condensate first appears (Reflux Temp) and where the head temperature stabilizes (Distillation Temp).

  • Correction: Convert the observed BP to standard pressure using the Antoine Equation or a pressure-temperature nomograph.

Purification & Handling Workflow

The physical properties dictate the purification strategy. Because the predicted boiling point is high (>270°C), atmospheric distillation will likely cause decomposition (decarboxylation or dehalogenation).

Workflow Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture based on the physical state and thermal stability.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check (at 25°C) Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Liquid Viscous Oil / Liquid CheckState->Liquid Oil/Amorphous Recryst Recrystallization (Solvent: Hexane/EtOAc) Solid->Recryst VacDist Vacuum Distillation (< 10 mmHg) Liquid->VacDist Thermally Stable Column Flash Chromatography (Silica Gel) Liquid->Column Thermally Labile DSC QC: DSC Analysis (Sharp Endotherm?) Recryst->DSC NMR QC: H-NMR / GC-MS VacDist->NMR Column->NMR DSC->Recryst Fail (Broad Peak) Final Pure Intermediate (>98% Purity) DSC->Final Pass NMR->Final Pass

Figure 1: Purification decision matrix based on physical state and thermal stability.

Strategic Recommendations
  • Distillation: Only attempt if the compound is confirmed stable >150°C. Use a Kugelrohr apparatus for quantities <5g to minimize thermal stress.

  • Crystallization: If the compound is an oil, induce crystallization by scratching the flask or seeding with a similar benzoate crystal. Mixed solvent systems (Hexane:Ethyl Acetate 9:1) are often effective for halogenated benzoates.

  • Storage: Due to the ester linkage, store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis, especially if the material is not perfectly dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-bromo-5-fluorobenzoate (Analog). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science research.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide offers a broad functional group tolerance and generally proceeds under mild conditions.[3]

This application note provides a detailed guide to developing robust Suzuki-Miyaura coupling protocols for a particularly challenging substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate . This molecule presents a confluence of steric and electronic hurdles that necessitate a carefully considered approach to reaction optimization. The presence of a methyl group and a bromine atom at the ortho positions of the benzoate ring creates significant steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the fluoro and methyl ester substituents can influence the oxidative addition step of the catalytic cycle.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper understanding of the reaction dynamics.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A successful Suzuki-Miyaura coupling hinges on the smooth progression of a catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to troubleshooting and optimizing reactions for challenging substrates.

The Catalytic Cycle: A Three-Step Dance
  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond (in this case, C-Br) of the aryl halide. This is often the rate-determining step and is influenced by the steric and electronic properties of the substrate.[4] For electron-deficient aryl halides, this step is generally favored.[5]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Strategic Selection of Reaction Components for a Hindered Substrate

The success of the Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate is critically dependent on the judicious choice of catalyst, ligand, base, and solvent. The steric hindrance and electronic nature of this substrate demand a departure from standard, "one-size-fits-all" conditions.

Palladium Precatalyst and Ligand: The Power Couple

For sterically demanding substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps. They also promote the formation of monoligated palladium species, which are believed to be the active catalysts in many cross-coupling reactions.

  • Recommended Ligands: For the target substrate, ligands from the Buchwald family, such as SPhos , XPhos , and RuPhos , are excellent starting points. These ligands have demonstrated high efficacy in couplings of sterically hindered aryl chlorides and bromides. The use of highly hindered phosphines like tri-tert-butylphosphine (P(t-Bu)₃) has also been shown to be effective.[5]

  • Palladium Source: Common palladium sources such as Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are suitable precatalysts. When using Pd(OAc)₂, an in-situ reduction to the active Pd(0) species occurs.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more reactive boronate species for transmetalation. The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: For substrates bearing base-sensitive functional groups like esters, milder bases are often preferred to prevent hydrolysis. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and have shown broad applicability.[3] For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.

Solvent System: Influencing Reactivity and Solubility

The solvent must be capable of dissolving the reagents and catalyst, and it can also influence the reaction mechanism. Aprotic polar solvents are commonly employed.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are widely used and are good choices for initial screening.

  • Aromatic Solvents: Toluene is another common solvent, often used at higher temperatures.

  • Aqueous Mixtures: The addition of water to the solvent system (e.g., dioxane/water or toluene/water) can be beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate. Optimization will likely be necessary to achieve the highest yields for specific coupling partners.

Protocol 1: Reaction Condition Screening

Given the challenging nature of the substrate, a preliminary screening of reaction conditions is highly recommended. This allows for the rapid identification of the optimal catalyst system and base.

Table 1: Suggested Screening Conditions for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100
4Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₃PO₄ (3)Toluene110
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane100
6Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)THF/H₂O (4:1)80

Step-by-Step Screening Procedure:

  • To an array of reaction vials, add Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the appropriate base.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.

  • Add the catalyst/ligand solution to each reaction vial.

  • Seal the vials and degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reactions to the specified temperature and stir for 12-24 hours.

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature, and analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR or GC-MS with an internal standard) to determine the relative conversion and yield.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Based on the screening results and literature precedents for sterically hindered aryl bromides, the following general protocol is recommended.

Materials:

  • Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-fluoro-3-methylbenzoate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous dioxane.

  • Add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Add deionized water to the reaction mixture (to achieve a dioxane/water ratio of approximately 4:1 to 5:1).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Substrates & Base to Schlenk Flask Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Catalyst Prepare Pd/Ligand Solution in Anhydrous Solvent Inert->Catalyst Addition Add Catalyst Solution & Water to Flask Catalyst->Addition Degas Degas Mixture (15-20 min) Addition->Degas Heat Heat to 100-110 °C with Stirring Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute & Extract with Ethyl Acetate Cool->Extract Purify Dry, Concentrate & Purify by Column Chromatography Extract->Purify

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., XPhos or RuPhos), or using a stronger base (e.g., Cs₂CO₃). Higher reaction temperatures or longer reaction times may also be necessary.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure the reaction is thoroughly deoxygenated, and consider using boronic esters (e.g., pinacol esters), which are often more stable.

  • Ester Hydrolysis: If hydrolysis of the methyl ester is observed, using a milder base like K₂CO₃ or powdered KF might be beneficial. Anhydrous conditions can also be explored.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.

Conclusion

The Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate presents a formidable synthetic challenge due to its steric and electronic properties. However, by leveraging modern catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimizing the base and solvent conditions, high yields of the desired cross-coupled products can be achieved. The protocols and strategies outlined in these application notes provide a robust framework for researchers to successfully navigate the complexities of this transformation, enabling the synthesis of novel and valuable compounds for a wide range of applications.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.). Springer. Retrieved February 19, 2026, from [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2022, August 30). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. (2001). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Esters. (2001). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group, Princeton University. Retrieved February 19, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Precatalysts. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • 3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

Sources

Buchwald-Hartwig amination conditions for methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Ortho-Ortho" Effect

The substrate, methyl 2-bromo-5-fluoro-3-methylbenzoate , represents a classic "privileged but problematic" scaffold in medicinal chemistry. While the 5-fluoro group provides metabolic stability and the ester offers a handle for further diversification, the core coupling reaction is hindered by two critical factors:

  • Steric Congestion (The 2,6-Disubstitution Pattern): The bromine atom at position 2 is flanked by a methyl ester at position 1 and a methyl group at position 3. In palladium catalysis, this steric bulk severely retards the oxidative addition step and, more critically, hinders the coordination of the amine and the final reductive elimination .

  • Chemo-lability (Ester Sensitivity): The methyl ester is prone to hydrolysis (saponification) or transesterification if strong alkoxide bases (e.g., NaOtBu) or nucleophilic solvents (e.g., MeOH) are used.

The Solution: Third-Generation Buchwald Systems

To overcome these barriers, this protocol utilizes Bulky Dialkylbiaryl Phosphine Ligands (specifically BrettPhos and RuPhos) paired with weak, inorganic bases. These ligands create a protective pocket around the palladium center, facilitating the coupling of hindered substrates while preventing catalyst decomposition.

Part 2: Strategic Protocol Design

Ligand Selection Logic

The choice of ligand is binary, depending strictly on the nucleophile (amine) type.

Nucleophile ClassRecommended LigandRationale
Primary Amines (R-NH₂)BrettPhos The extreme bulk of BrettPhos promotes reductive elimination in highly congested systems, preventing the formation of stable Pd-amido complexes that stall the cycle.
Secondary Amines (R₂NH)RuPhos RuPhos is specifically tuned to prevent

-hydride elimination and allows for the coupling of secondary amines which are more sterically demanding than primary amines.
Amides / Anilines tBuBrettPhos For weakly nucleophilic substrates or amides, the increased electron richness of the tBu variant is required.
Base & Solvent Architecture[1][2]
  • Base: Cesium Carbonate (Cs₂CO₃) .[1][2] Unlike Sodium tert-butoxide (NaOtBu), Cs₂CO₃ is non-nucleophilic and mild enough to preserve the methyl ester, yet sufficiently basic (pK_a in DMSO ~26) to deprotonate the palladium-bound amine complex.

  • Solvent: 1,4-Dioxane (anhydrous). Toluene is a viable alternative, but Dioxane often provides better solubility for the inorganic base, enhancing reaction kinetics at the solid-liquid interface.

Part 3: Experimental Protocol

Materials Checklist
  • Substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).[3]

    • Note: If G4 precatalysts are unavailable, use Pd(OAc)₂ (2-5 mol%) + Ligand (4-10 mol%) with a 1:2 Pd:Ligand ratio.

  • Base: Cs₂CO₃ (3.0 equiv), dried at 120°C under vacuum overnight prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

Step-by-Step Procedure

1. Reaction Assembly (Glovebox or Schlenk Line):

  • Step A: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Pd G4 Precatalyst (2–5 mol%) and Cs₂CO₃ (3.0 equiv).

  • Step B: If the amine is a solid, add it now (1.2 equiv). If liquid, add in Step D.

  • Step C: Add the aryl bromide substrate (Methyl 2-bromo-5-fluoro-3-methylbenzoate , 1.0 equiv).

  • Step D: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).

  • Step E: Inject anhydrous 1,4-Dioxane via syringe. If the amine is liquid, inject it now.

2. Reaction Execution:

  • Step F: Place the vial in a pre-heated aluminum block at 80°C .

    • Critical Insight: Do not overshoot to 110°C immediately. The steric bulk makes the catalyst sensitive to thermal decomposition before the oxidative addition cycle stabilizes. Start at 80°C; if conversion is <10% after 2 hours, ramp to 100°C.

  • Step G: Stir vigorously (1000 RPM). The reaction is heterogeneous (solid base), so mass transfer is rate-limiting.

3. Workup & Purification:

  • Step H: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not usually visible, look for UV) and appearance of the product mass.

  • Step I: Once complete, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Step J: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization of Reaction Logic

Decision Tree for Conditions

The following diagram illustrates the decision logic for optimizing this specific reaction.

G Start Substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate CheckAmine Identify Nucleophile (Amine) Type Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary Amine (R2NH) CheckAmine->Secondary Amide Amide / Aniline CheckAmine->Amide Ligand1 LIGAND: BrettPhos CATALYST: BrettPhos Pd G4 Primary->Ligand1 Ligand2 LIGAND: RuPhos CATALYST: RuPhos Pd G4 Secondary->Ligand2 Ligand3 LIGAND: tBuBrettPhos CATALYST: tBuBrettPhos Pd G4 Amide->Ligand3 BaseCond BASE CONDITION: Cs2CO3 (3 equiv) Solvent: Dioxane @ 80-100°C Ligand1->BaseCond Ligand2->BaseCond Ligand3->BaseCond Result Target: High Yield Ester Intact BaseCond->Result

Caption: Logic flow for ligand selection based on amine class to ensure successful coupling with hindered ester-containing aryl bromides.

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd G4 Precatalysts . In situ mixing of Pd(OAc)₂ + Ligand is often inefficient for sterically hindered substrates due to poor reduction to Pd(0).
Ester Hydrolysis (Acid formed) Wet Solvent / BaseEnsure Cs₂CO₃ is dried (hygroscopic). Add 3Å Molecular Sieves to the reaction vial.
Debromination (Ar-H formed)

-Hydride Elimination
The reaction is too hot or the amine is difficult. Lower temp to 80°C and increase catalyst loading to 5 mol%.
Transesterification Alcohol SolventEnsure no alcohol (MeOH, EtOH) is present. Use pure Dioxane or Toluene.

Part 6: References

  • Buchwald, S. L., et al. (2008). Amidation of Aryl Halides Using BrettPhos and RuPhos. Journal of the American Chemical Society . [Link][4]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd-Catalyzed Amination of Aryl Chlorides. Chemical Science . [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User’s Guide. Chemical Science . [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling. Chemical Science . [Link]

Sources

Using Methyl 2-bromo-5-fluoro-3-methylbenzoate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-bromo-5-fluoro-3-methylbenzoate in Drug Discovery

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a highly specialized "ortho-scaffold" designed for the synthesis of sterically congested, metabolically stable drug candidates. Unlike generic halogenated benzoates, this molecule integrates three critical medicinal chemistry elements:

  • The "Magic Methyl" Effect (C3): The C3-methyl group provides significant steric bulk, locking conformation and enabling the synthesis of atropisomers (axially chiral biaryls), a structural motif central to modern KRAS G12C inhibitors (e.g., Sotorasib).

  • Metabolic Blocking (C5-Fluoro): The fluorine atom at C5 blocks the para-position relative to the ester, preventing rapid metabolic oxidation (CYP450) while modulating lipophilicity (logP).

  • Dual-Handle Reactivity (C1-Ester / C2-Bromo): The adjacent ester and bromine functionalities allow for rapid annulation into fused heterocycles such as isoquinolinones , phthalazines , and quinazolinones .

This guide provides validated protocols for overcoming the steric hindrance inherent to this scaffold to unlock its full potential in lead optimization.

Structural Pharmacochemistry & Logic

The utility of this scaffold lies in its congested reaction center . The C2-Bromine is flanked by the C1-Ester and the C3-Methyl group. While this hinders reactivity, it is a deliberate design feature for inducing axial chirality.

Scaffold Versatility Map

The following diagram illustrates the three primary synthetic trajectories for this scaffold.

ScaffoldMap Scaffold Methyl 2-bromo-5-fluoro- 3-methylbenzoate (The Core) Biaryl Axially Chiral Biaryls (KRAS Inhibitors) Scaffold->Biaryl Suzuki-Miyaura (Steric Ligands) Heterocycle Fused Heterocycles (Isoquinolinones) Scaffold->Heterocycle Annulation/Cyclization (Ester-Bromo interplay) Aniline Polysubstituted Anilines (Kinase Inhibitors) Scaffold->Aniline Buchwald-Hartwig (Amination)

Figure 1: Strategic divergence points for Methyl 2-bromo-5-fluoro-3-methylbenzoate. The C3-methyl group dictates the choice of high-activity catalysts.

Application Module A: Constructing Axially Chiral Biaryls

Context: In the development of inhibitors for targets like KRAS G12C, the drug molecule must often adopt a twisted conformation to fit into cryptic pockets. The C3-methyl group in this scaffold forces the phenyl ring to twist relative to its coupling partner, creating stable atropisomers.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methyl and C1-ester groups shield the C2-bromine, making standard Pd(PPh3)4 conditions sluggish or ineffective. Solution: Use of dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or Pd-PEPPSI precatalysts to facilitate oxidative addition.

Materials:

  • Scaffold: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPent (2 mol%)

  • Base: K3PO4 (3.0 eq) - Anhydrous is critical for hindered substrates.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat the mixture to 100°C for 12–18 hours. Note: Lower temperatures (60-80°C) often result in incomplete conversion due to the high energy barrier of the crowded transition state.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography. Expect atropisomers: If the rotation barrier is high (>20 kcal/mol), you may observe separable diastereomers or enantiomers on chiral HPLC.

Data Interpretation:

Parameter Standard Condition Optimized Condition (Protocol 1)
Catalyst Pd(PPh3)4 Pd-SPhos / Pd-PEPPSI
Temp 80°C 100-110°C
Yield < 30% (Stalled) 85-95%

| Mechanism | Ligand dissociation is slow | Bulky ligand forces reductive elimination |

Application Module B: Fused Heterocycle Synthesis

Context: The 1,2-placement of the ester and bromine allows for "one-pot" cyclization strategies. This is particularly useful for synthesizing Isoquinolin-1(2H)-ones , a privileged scaffold in PARP inhibitors and anticancer agents.

Protocol 2: One-Pot Sonogashira Cyclization (Isoquinolinone Synthesis)

Mechanism: A Sonogashira coupling with a terminal alkyne is followed immediately by an intramolecular nucleophilic attack of the nitrogen (from added ammonia or amine) on the ester/alkyne intermediate.

Materials:

  • Scaffold: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Amine Source: Methanolic Ammonia (7N) or Primary Amine (R-NH2).

  • Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (2 mol%).

  • Base: Et3N (3.0 eq).

Step-by-Step Methodology:

  • Coupling: Dissolve scaffold in anhydrous DMF. Add Pd catalyst, CuI, and Et3N. Add alkyne dropwise.[2]

  • Reaction: Stir at 80°C for 4 hours under N2. Monitor by TLC for disappearance of the bromide.

  • Cyclization: Once coupling is complete, add the Amine Source (excess).

  • Annulation: Seal the vessel (pressure tube recommended) and heat to 100-120°C for 12 hours.

    • Chemical Logic: The amine first converts the ester to an amide, which then performs a 6-endo-dig cyclization onto the alkyne.

  • Isolation: Pour into ice water. The product often precipitates as a solid. Filter, wash with water/hexanes. Recrystallize from EtOH if necessary.

Workflow Diagram:

Cyclization Start Start: Methyl 2-bromo-5-fluoro-3-methylbenzoate Step1 Step 1: Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Inter Intermediate: 2-Alkynyl Benzoate Step1->Inter Step2 Step 2: Amidation & Cyclization (R-NH2, Heat) Inter->Step2 Final Product: 5-Fluoro-7-methylisoquinolin-1(2H)-one Step2->Final

Figure 2: Sequential transformation from benzoate scaffold to fused heterocycle.

References
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions. (2013). Suzuki–Miyaura Cross Coupling of Sterically Hindered Aryl Halides. Thieme Chemistry.

  • Canonico, F., et al. (2020). Design and Synthesis of KRAS G12C Inhibitors: The Role of Atropisomerism. Journal of Medicinal Chemistry.[3]

  • Wu, X., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Heterocycles from 2-Bromo-benzoates. Chemical Reviews.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15110996 (Methyl 2-bromo-5-methylbenzoate analogs).[4]

  • Amgen Inc. (2021).[5] Patent WO2021097207: Improved Synthesis of KRAS G12C Inhibitor Compound.[5] (Detailed protocols for fluoro-methyl-benzoate coupling).

Sources

Application Note: Chemoselective Reduction of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemoselective reduction of Methyl 2-bromo-5-fluoro-3-methylbenzoate to (2-bromo-5-fluoro-3-methylphenyl)methanol . The protocols prioritize the preservation of the aryl bromide moiety, which is susceptible to hydro-dehalogenation under aggressive reducing conditions.

Executive Summary & Strategic Analysis

The reduction of Methyl 2-bromo-5-fluoro-3-methylbenzoate requires careful reagent selection to differentiate between the ester carbonyl and the aryl bromide. While Lithium Aluminum Hydride (LiAlH


) is the standard reagent for ester reductions, it poses a significant risk of debromination  (reduction of the C-Br bond to C-H) via a radical or oxidative addition mechanism, particularly in ortho-substituted systems.

To ensure high fidelity, this guide recommends Diisobutylaluminum hydride (DIBAL-H) as the primary reagent. DIBAL-H offers superior chemoselectivity at controlled temperatures and simplifies the workup compared to LiAlH


. A secondary, milder protocol using Sodium Borohydride (NaBH

)
with Methanol is provided for scenarios requiring non-pyrophoric conditions.
Key Reaction Parameters
ParameterMethod A: DIBAL-HMethod B: NaBH

/ MeOH
Primary Risk Over-reduction to alkane (rare), Aluminum emulsionsIncomplete conversion
Temperature -78 °C to 0 °CReflux (65 °C)
Selectivity Excellent (Preserves Ar-Br)Excellent (Preserves Ar-Br)
Workup Rochelle's Salt (Critical)Aqueous Acid Quench
Scalability High (Flow chemistry compatible)Moderate (Batch preferred)

Mechanistic Pathway & Chemoselectivity

The reaction proceeds via a hydride transfer to the carbonyl carbon.[1][2] The presence of the ortho-bromo and meta-methyl groups creates a sterically congested environment.

  • Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen (Lewis acid-base interaction).[3]

  • Hydride Transfer: A hydride is transferred to the carbonyl carbon, forming a tetrahedral aluminate intermediate.

  • Elimination: The methoxide leaves, forming an aldehyde intermediate (transiently).

  • Second Reduction: A second equivalent of DIBAL-H reduces the aldehyde to the aluminum alkoxide.

  • Hydrolysis: Acidic or sequestering workup releases the free alcohol.

Critical Control Point: The C-Br bond is sensitive to radical pathways. DIBAL-H acts primarily as an electrophilic reducing agent, minimizing electron transfer processes that trigger dehalogenation.

ReactionPathway Start Methyl 2-bromo-5-fluoro- 3-methylbenzoate Inter1 Tetrahedral Aluminate Intermediate Start->Inter1 DIBAL-H (1 eq) -78°C SideProduct Debrominated Side Product (AVOID) Start->SideProduct LiAlH4 / High Temp (Radical Mechanism) Aldehyde Aldehyde (Transient) Inter1->Aldehyde - Al(OiBu)2(OMe) Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide DIBAL-H (1 eq) Product (2-bromo-5-fluoro- 3-methylphenyl)methanol Alkoxide->Product Rochelle's Salt Hydrolysis

Caption: Stepwise reduction pathway highlighting the preservation of the aryl bromide via DIBAL-H compared to the risk of debromination.

Experimental Protocols

Method A: DIBAL-H Reduction (Standard)

Best for: High yields, clean conversion, and scale-up.

Reagents:

  • Substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq)

  • DIBAL-H: 1.0 M solution in Toluene or DCM (2.2 - 2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the substrate (e.g., 5.0 g, 20.2 mmol) and anhydrous DCM (50 mL, 10 vol). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Transfer the DIBAL-H solution (45 mL, 45 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4][5][6]

    • Note: The intermediate aldehyde may be visible if warming is too slow. Ensure full conversion to alcohol.

  • Quenching (The "Fieser" Alternative or Rochelle's):

    • Preferred: Dilute with ether (50 mL) at 0 °C. Slowly add saturated aqueous Rochelle's salt solution (100 mL).

    • Critical Step: Vigorously stir the biphasic mixture at room temperature for 1–3 hours until the two layers become clear and the aluminum emulsion dissipates completely.

  • Workup: Separate the organic layer.[6][7] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude benzyl alcohol is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Method B: NaBH / Methanol Reduction (Milder Alternative)

Best for: Small scale, lack of inert atmosphere equipment, or extreme sensitivity to Lewis acids.

Reagents:

  • Substrate (1.0 eq)[7]

  • Sodium Borohydride (NaBH

    
    ) (4.0 - 6.0 eq)
    
  • Solvent: Methanol (reagent grade) or THF/MeOH mixture

Procedure:

  • Dissolution: Dissolve the substrate (1.0 g) in THF (5 mL) and Methanol (10 mL).

  • Addition: Cool to 0 °C. Add NaBH

    
     solid in portions over 20 minutes. (Caution: Hydrogen gas evolution).
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 4–12 hours. Ester reduction by borohydride is slow and requires heat or an additive (like LiCl or CaCl

    
    ) to activate the borohydride.
    
    • Optimization: Adding LiCl (2.0 eq) accelerates this reaction significantly by forming LiBH

      
       in situ.
      
  • Quench: Cool to room temperature. Quench with saturated NH

    
    Cl solution.
    
  • Workup: Evaporate most of the methanol/THF. Extract the residue with EtOAc.[5][6] Wash with water and brine.[6][7]

Quality Control & Characterization

Verify the identity of the product using the following expected data points.

Table 1: Analytical Specifications

AnalysisExpected Signal / ResultInterpretation
Appearance White to off-white solid or viscous oilTypical for benzyl alcohols.

H NMR (CDCl

)

4.60 - 4.80 (s, 2H)
Benzylic -CH

-OH protons.

H NMR (CDCl

)

2.30 - 2.45 (s, 3H)
Aryl-CH

group.

H NMR (CDCl

)

6.80 - 7.20 (m, 2H)
Aromatic protons (splitting depends on F coupling).

F NMR

-110 to -120 ppm
Single fluorine signal.
Mass Spec (LC-MS) [M-OH]

or [M+Na]

Look for Br isotope pattern (1:1 ratio of

Br/

Br).

Self-Validation Check:

  • Absence of Methyl Ester: Disappearance of singlet at

    
     3.9 ppm.
    
  • Absence of Aldehyde: No signal at

    
     10.0 ppm.
    
  • Retention of Bromine: Mass spectrum must show the characteristic bromine doublet. Loss of +2 mass units indicates debromination.

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion:

    • Cause: Old DIBAL-H or moisture contamination.

    • Fix: Add an additional 0.5 eq of DIBAL-H at 0 °C.

  • Emulsion during Workup:

    • Cause: Aluminum hydroxides form a gelatinous precipitate.

    • Fix: Increase stirring time with Rochelle's salt (up to 12 hours) or use 1M HCl (carefully, if the product is acid-stable).

  • Debromination (Product M-Br observed):

    • Cause: Reaction temperature too high or use of LiAlH

      
      .
      
    • Fix: Switch to Method B (NaBH

      
      ) or strictly maintain -78 °C with DIBAL-H.
      
Safety Protocol
  • DIBAL-H is pyrophoric. Handle only under inert atmosphere (N

    
     or Ar). Keep a bucket of sand or Class D extinguisher nearby.
    
  • Hydrogen Gas: Both methods generate H

    
    . Ensure proper ventilation.
    
  • Halogenated Waste: Dispose of all brominated waste in designated halogenated solvent containers.

References

  • Organic Synthesis (Org.[4][8] Synth. 1990, 69, 44): General procedure for DIBAL-H reduction of esters to alcohols. Link

  • Master Organic Chemistry: Mechanism of DIBAL-H reduction and comparison with LiAlH

    
    . Link
    
  • PrepChem: Synthesis of 2-bromobenzyl alcohol using Borohydride/BF3 (Analogous procedure). Link

  • Chemistry LibreTexts: Reactivity of Aluminum Hydrides and chemoselectivity issues. Link

Sources

Application Note: Strategic Synthesis of Fluorinated Heterocycles Utilizing Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of fluorinated nitrogen-containing heterocycles starting from benzoate precursors (benzoic acids and their derivatives). The incorporation of fluorine into heterocyclic scaffolds is a critical tactic in modern drug discovery to modulate metabolic stability (blocking P450 oxidation), lipophilicity (


), and protein-ligand binding interactions.

We present two distinct, field-validated workflows:

  • Constructive Annulation: Rhodium(III)-catalyzed C–H activation of benzoate-derived benzamides with fluorinated alkynes to generate trifluoromethyl-isoquinolones.

  • Directed Functionalization: Palladium(II)-catalyzed ortho-fluorination of benzamides using the benzoate moiety as a directing group, followed by cyclization.

Strategic Rationale

Benzoic acid derivatives are among the most abundant and inexpensive starting materials in organic synthesis. However, converting them into high-value fluorinated heterocycles often requires harsh conditions (e.g., Balz-Schiemann reaction) or expensive pre-fluorinated building blocks.

The protocols below utilize Transition-Metal Catalyzed C–H Activation , allowing for:

  • Atom Economy: Direct functionalization of C–H bonds without pre-halogenation.

  • Regioselectivity: Chelation-assisted direction ensures fluorine or heterocycle assembly occurs specifically at the ortho-position.

  • Safety: Avoidance of hazardous fluorinating gases (

    
    ) or anhydrous HF.
    

Protocol A: Rh(III)-Catalyzed Synthesis of 4-Trifluoromethyl-Isoquinolones

This method utilizes an N-pivaloyloxy benzamide (derived from benzoic acid) as an oxidizing directing group. It reacts with an internal alkyne bearing a trifluoromethyl (


) group. The Rh(III) catalyst mediates C–H activation and annulation, while the N-O bond acts as an internal oxidant, maintaining the catalytic cycle without external oxidants.
Reaction Scheme

Transformation: Benzoic Acid


N-Pivaloyloxy Benzamide 

4-(

)-Isoquinolone
Materials & Reagents[1][2]
  • Substrate: N-(Pivaloyloxy)benzamide (1.0 equiv)

  • Coupling Partner: 1-Phenyl-1-trifluoromethyl-acetylene (1.2 equiv)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)
    
  • Additive:

    
     (Cesium Acetate) (1.0 equiv) - Acts as a base/proton shuttle.
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH (Methanol) [0.1 M]

Step-by-Step Protocol
  • Precursor Synthesis (If not available):

    • React benzoic acid with hydroxylamine hydrochloride to form the hydroxamic acid.

    • Acylate with pivaloyl chloride in the presence of

      
       in DCM at 0°C.
      
    • Checkpoint: Verify formation of the N-O bond via

      
       NMR (distinct shift of NH proton).
      
  • Catalytic Setup:

    • In a glovebox or under

      
       flow, charge a dried Schlenk tube with N-(pivaloyloxy)benzamide (0.2 mmol), 
      
      
      
      (3.1 mg, 0.005 mmol), and CsOAc (38.4 mg, 0.2 mmol).
    • Add the fluorinated alkyne (0.24 mmol).

    • Add TFE (2.0 mL). Note: TFE is crucial for stabilizing the cationic Rh species and facilitating proton transfer.

  • Reaction:

    • Seal the tube and stir at 60°C for 12–16 hours.

    • Monitoring: Check TLC for the disappearance of the benzamide. The product usually exhibits strong fluorescence under UV (254/365 nm).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal residues.

    • Concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 75–90%.

Protocol B: Pd(II)-Catalyzed Directed Ortho-Fluorination

This workflow uses the amide derived from benzoic acid as a Directing Group (DG) to install a fluorine atom at the ortho position. This is a "late-stage" modification strategy before final ring closure.

Materials & Reagents[2][5]
  • Substrate: N-Benzylbenzamide or N-(8-quinolinyl)benzamide (1.0 equiv)

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)

  • Catalyst:

    
     (10 mol%)[3]
    
  • Solvent: tert-Amyl alcohol or HFIP (Hexafluoroisopropanol)

  • Co-oxidant: None required if using NFSI (oxidative fluorination).

Step-by-Step Protocol
  • Activation:

    • Combine the benzamide substrate (0.2 mmol),

      
       (4.5 mg), and NFSI (126 mg) in a pressure vial.
      
    • Add solvent (2 mL).

  • Heating:

    • Heat to 100–110°C for 24 hours.

    • Mechanistic Insight: The high temperature is required to overcome the activation energy of the

      
       reductive elimination from the high-valent Pd(IV)-F species.
      
  • Work-up:

    • Cool and filter.

    • Purify the o-fluorobenzamide.

  • Cyclization (Example: to Benzoxazole):

    • Hydrolyze the amide back to o-fluorobenzoic acid (if necessary) or subject the o-fluorobenzamide to intramolecular nucleophilic substitution (SNAr) conditions if a nucleophile is tethered, closing the ring to form fluorinated heterocycles.

Data Summary & Comparison

FeatureProtocol A: Rh(III) AnnulationProtocol B: Pd(II) Fluorination
Primary Precursor N-Pivaloyloxy BenzamideN-Alkyl/Aryl Benzamide
Fluorine Source Internal Alkyne (

)
Electrophilic Reagent (NFSI)
Mechanism C–H Activation / Insertion / CyclizationC–H Activation / Fluorination
Final Product Isoquinolone (Heterocycle formed)o-Fluoro-benzamide (Precursor functionalized)
Atom Economy High (Internal oxidant)Moderate (Requires stoichiometric F source)
Key Advantage Builds ring & fluorinates in one stepAllows late-stage F-introduction on existing scaffolds

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol A (Rh-Catalyzed Annulation) , highlighting the critical role of the benzoate derivative as the directing group and internal oxidant.

RhodiumCycle Figure 1: Catalytic Cycle for Rh(III)-Catalyzed Synthesis of Fluorinated Isoquinolones Start Precursor: N-Pivaloyloxy Benzamide CH_Activation C-H Activation (Five-membered Rhodacycle) Start->CH_Activation + Cp*Rh(III) ActiveCat Active Species: Cp*Rh(III) ActiveCat->CH_Activation Regeneration Insertion Alkyne Insertion (Carbo-rhodation) CH_Activation->Insertion + CF3-Alkyne ReductiveElim Reductive Elimination (C-N Bond Formation) Insertion->ReductiveElim Seven-membered Intermediate ReductiveElim->ActiveCat Re-oxidation (N-O cleavage) Product Product: 4-CF3-Isoquinolone ReductiveElim->Product - Rh(I)

References

  • Wang, J., & Yu, J. Q. (2025). Strategic Incorporation of Fluorine in Drug Discovery.[1][4] Journal of Medicinal Chemistry.

  • Rovis, T., et al. (2014). Rh(III)-Catalyzed C-H Activation and Annulation of Benzamides.[5] ACS Catalysis.

  • Chen, C., Wang, C., Zhang, J., & Zhao, Y. (2015). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines.[6] Journal of Organic Chemistry, 80(2), 942-949.

  • Xu, P., López-Rojas, P., & Ritter, T. (2021).[7] Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.[7] Journal of the American Chemical Society, 143, 5349-5354.[7]

  • Grohmann, C., Wang, H., & Glorius, F. (2012). Rh(III)-Catalyzed C-H Activation/Annulation with N-Enoxyimides. Science.[1]

Sources

Application Notes & Protocols: Grignard Reaction of Methyl 2-bromo-5-fluoro-3-methylbenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the successful execution of Grignard reactions using Methyl 2-bromo-5-fluoro-3-methylbenzoate. This substrate, a highly functionalized aryl bromide, presents unique challenges due to the presence of an electron-withdrawing fluorine atom and a Grignard-sensitive methyl ester group. This guide elucidates the underlying mechanistic principles, details critical experimental parameters for chemoselectivity, and provides field-proven, step-by-step protocols for both the formation of the Grignard reagent, 2-(methoxycarbonyl)-4-fluoro-6-methylphenylmagnesium bromide, and its subsequent in-situ formylation. The protocols emphasize robust magnesium activation techniques and cryogenic reaction conditions essential for preserving the ester functionality and achieving high yields of the desired aldehyde intermediate, a valuable precursor for complex molecular architectures.

Scientific Principles and Mechanistic Considerations

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the insertion of magnesium metal into a carbon-halogen bond to form a potent organomagnesium nucleophile.[1][2] The reaction of aryl halides with magnesium proceeds on the metal surface, which is often passivated by a layer of magnesium oxide (MgO).[3][4][5] Activation of the magnesium to expose a fresh, reactive surface is therefore a critical prerequisite for a successful reaction.

1.1. The Challenge of Chemoselectivity

The primary challenge in forming a Grignard reagent from Methyl 2-bromo-5-fluoro-3-methylbenzoate lies in the inherent reactivity of the organomagnesium halide towards the ester group present in the molecule. Grignard reagents readily add to esters, typically in a double addition, to form tertiary alcohols.[6][7][8][9] This can lead to a complex mixture of byproducts, including self-condensation products and the tertiary alcohol, significantly reducing the yield of the desired Grignard reagent.

To overcome this, the reaction must be conducted under conditions that kinetically favor the formation of the Grignard reagent over its subsequent reaction with the ester. The most effective strategy is the use of cryogenic temperatures (e.g., -40 °C to -78 °C).[10][11] At these low temperatures, the energy barrier for the Grignard formation is more readily overcome than the barrier for nucleophilic attack on the ester, allowing the desired reagent to be formed and trapped in-situ before it can react with the starting material.

1.2. Magnesium Activation: The Key to Initiation

The induction period often observed in Grignard reactions is due to the passivating MgO layer.[3] Several methods can be employed to activate the magnesium surface:

  • Chemical Activation: Using a small amount of an activating agent like iodine (I₂) or 1,2-dibromoethane is common.[3][12][13] 1,2-dibromoethane reacts with magnesium to produce ethylene gas and MgBr₂, effectively cleaning the surface. The evolution of ethylene provides a clear visual cue of successful activation.[3][14]

  • Mechanical Activation: Grinding the magnesium turnings under an inert atmosphere can break the oxide layer, exposing fresh metal.[15]

  • Hydride Activation: Reagents like diisobutylaluminum hydride (DIBAH) can effectively activate the magnesium surface and dry the reaction mixture, allowing for reliable initiation at low temperatures.[16]

This protocol will detail the use of 1,2-dibromoethane for its reliability and clear visual indication of activation.

Experimental Design and Workflow

The overall strategy involves a two-step, one-pot procedure: (1) the low-temperature formation of the Grignard reagent, followed by (2) the in-situ quenching with an electrophile, in this case, N,N-Dimethylformamide (DMF), to yield the corresponding aldehyde. This aldehyde is a versatile intermediate for further synthetic transformations.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: In-Situ Formylation A Methyl 2-bromo-5-fluoro- 3-methylbenzoate C Anhydrous THF -40 °C to -20 °C A->C B Activated Mg Turnings B->C D 2-(Methoxycarbonyl)-4-fluoro- 6-methylphenylmagnesium bromide (Grignard Reagent) C->D Slow Addition & Stirring F Intermediate Adduct D->F Nucleophilic Addition E N,N-Dimethylformamide (DMF) -40 °C E->F G Aqueous HCl Workup F->G H Methyl 2-formyl-5-fluoro- 3-methylbenzoate (Product) G->H Hydrolysis

Caption: One-pot workflow for Grignard formation and subsequent formylation.

Detailed Experimental Protocols

Safety Precaution: Grignard reactions are highly exothermic and sensitive to air and moisture.[3][17] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried in an oven (≥120 °C) overnight and assembled hot, then allowed to cool under an inert gas stream.[7] Anhydrous solvents are critical.

3.1. Protocol 1: Low-Temperature Formation of 2-(Methoxycarbonyl)-4-fluoro-6-methylphenylmagnesium bromide

This protocol details the formation of the Grignard reagent. It is crucial to monitor the temperature closely throughout the process.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Magnesium Turnings24.3112.01.2292 mg
Methyl 2-bromo-5-fluoro-3-methylbenzoate247.0710.01.02.47 g
1,2-Dibromoethane187.860.50.05~0.025 mL (1 drop)
Anhydrous Tetrahydrofuran (THF)---40 mL

Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen/argon inlet.

  • Magnesium Activation: Add the magnesium turnings to the flask. Briefly heat the turnings with a heat gun under a strong flow of inert gas and then allow to cool to room temperature.

  • Solvent Addition: Add 10 mL of anhydrous THF to the magnesium turnings.

  • Initiation: Using a syringe, add the 1,2-dibromoethane. Gentle warming with a heat gun may be required to initiate the activation, which is confirmed by the evolution of gas bubbles (ethylene).[3] Once initiated, allow the mixture to stir for 15-20 minutes.

  • Reagent Preparation: In a separate dry flask, dissolve Methyl 2-bromo-5-fluoro-3-methylbenzoate (2.47 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Cooling: Cool the reaction flask containing the activated magnesium to -40 °C using an acetonitrile/dry ice bath.

  • Grignard Formation: Slowly add ~1-2 mL of the aryl bromide solution to the magnesium suspension. A slight increase in temperature should be observed, indicating the initiation of the Grignard reaction.

  • Slow Addition: Once initiation is confirmed, add the remaining aryl bromide solution dropwise via a syringe pump over 45-60 minutes, ensuring the internal temperature does not rise above -20 °C. A cloudy, greyish-brown solution is characteristic of a formed Grignard reagent.[7]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at -20 °C for an additional 60 minutes. The resulting solution of 2-(methoxycarbonyl)-4-fluoro-6-methylphenylmagnesium bromide is now ready for immediate use in the next step.

3.2. Protocol 2: In-Situ Formylation with N,N-Dimethylformamide (DMF)

This protocol describes the reaction of the freshly prepared Grignard reagent with DMF to produce the desired aldehyde.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Grignard Solution (from Protocol 1)-~10.01.0-
Anhydrous N,N-Dimethylformamide (DMF)73.0915.01.51.1 mL
1 M Hydrochloric Acid (HCl)---~30 mL
Diethyl Ether---~100 mL
Saturated Sodium Bicarbonate Solution---~50 mL
Brine---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---~5 g

Procedure:

  • Electrophile Addition: Re-cool the Grignard solution to -40 °C. Add the anhydrous DMF (1.1 mL, 15.0 mmol) dropwise via syringe, maintaining the internal temperature below -30 °C.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -40 °C for 30 minutes, then remove the cooling bath and allow it to warm slowly to 0 °C over one hour.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker containing 50 g of crushed ice and 30 mL of 1 M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-formyl-5-fluoro-3-methylbenzoate.

Reaction Mechanism Visualization

G cluster_0 Grignard Addition to DMF cluster_1 Hydrolysis Grignard R-MgBr DMF O=CH-N(Me)₂ Grignard->DMF Nucleophilic Attack Adduct [R-CH(O⁻)-N(Me)₂]⁺ MgBr DMF->Adduct Hemiaminal R-CH(OH)-N(Me)₂ Adduct->Hemiaminal H₃O⁺ Workup Aldehyde R-CHO Hemiaminal->Aldehyde Elimination of HN(Me)₂

Caption: Mechanism of aldehyde synthesis via Grignard reaction with DMF.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails to initiate. Inactive magnesium surface (MgO layer).[3] Wet glassware or solvent.[17]Crush some magnesium turnings in the flask with a dry glass rod.[15] Add a small crystal of iodine.[12] Ensure all glassware is flame-dried and solvents are certified anhydrous. Use a fresh bottle of THF.
Low yield of desired product. Grignard reagent reacted with ester.[6][11] Incomplete reaction.Maintain temperature strictly below -20 °C during Grignard formation. Ensure slow, controlled addition of the aryl bromide. Increase reaction time after addition.
Formation of tertiary alcohol byproduct. Temperature was too high, allowing the Grignard to attack the ester.[9]Improve cooling efficiency. Use a reliable cryo-cooling system. Ensure the addition of the aryl bromide is sufficiently slow to dissipate heat.
Complex mixture of products after workup. Premature quenching or side reactions.Ensure the reaction is complete before quenching. Quench at a low temperature (0 °C) by adding the reaction mixture to the acid/ice slurry, not the other way around.

References

  • Soprano, A. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Vertex AI Search Grounding API.
  • BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. BenchChem.
  • Various Authors. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Various Authors. (n.d.).
  • Wellcome Centre for Anti-Infectives Research. (2023, February 9).
  • Wikipedia. (n.d.). Dimethylformamide. Wikipedia.
  • Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2007).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. organic-chemistry.org.
  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards. University of Calgary Chemistry Department.
  • Unknown Author. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Chemistry Department Handout.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org.
  • Richey, H. G. (2009). The Grignard Reagents.
  • Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important... Science of Synthesis.
  • Various Authors. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone? Reddit.
  • Various Authors. (2018, March 27). Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange.
  • MedchemExpress. (n.d.). 2-Fluoro-5-formylbenzoic acid. MedchemExpress.com.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
  • Various Authors. (2014, November 4). Reaction of Grignard reagents with esters. Chemistry Stack Exchange.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Pedersen, M., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • The Organic Chemistry Tutor. (2021, February 13). Substitution with Organometallic Nucleophiles | Grignard Reactions, Esters, Ketones & Alcohols. YouTube.
  • De La Salle University. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Unknown Author. (n.d.). 19. The Grignard Reaction. Lab Handout.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps.
  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. LibreTexts.
  • Truman State University. (2012, August 24).
  • Unknown Author. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Lab Handout.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid. Ossila.com.
  • National Institutes of Health. (n.d.). 2-Fluoro-5-formylbenzoic acid. PubChem.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

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Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate . This substrate presents a specific synthetic challenge: it is an ortho,ortho-disubstituted aryl bromide . The bromine atom at position C2 is sterically crowded by the methyl ester at C1 and the methyl group at C3.

Standard catalytic systems (e.g., Pd(PPh₃)₄) often result in poor conversion or hydrodehalogenation (reduction) due to the inability of the catalyst to undergo oxidative addition or transmetalation effectively in this hindered environment. This guide provides two high-fidelity protocols using Buchwald-type dialkylbiaryl phosphines and Pd-NHC (PEPPSI) precatalysts, ensuring high yields (>85%) and reproducibility.

Target Molecule Profile
  • Substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate

  • Key Challenge: Steric hindrance at the C2-Br site.[1]

  • Electronic Effect: The C5-Fluorine (electron-withdrawing) activates the ring for oxidative addition, partially mitigating the steric penalty, but requires electron-rich ligands to stabilize the oxidative addition complex.

Mechanistic Insight & Catalyst Selection

To successfully couple this hindered benzoate, the catalyst system must possess two contradictory features:

  • High Steric Bulk: To promote reductive elimination and form the active monoligated Pd(0) species.

  • High Electron Density: To facilitate oxidative addition into the hindered C-Br bond.

The "Flexible Steric Bulk" Solution

We utilize ligands like SPhos and XPhos , or NHC ligands (IPr). These ligands create a protective "pocket" around the Palladium center, preventing catalyst dimerization while allowing the flat aryl ring of the substrate to access the metal center.

Visualization: Steric-Electronic Catalytic Cycle

The following diagram illustrates the critical "Gatekeeper" step where the ligand facilitates entry of the hindered substrate.

CatalyticCycle cluster_ligand Ligand Role (SPhos/XPhos) Pd0 Active Species Pd(0)-L (Monoligated) OxAdd Oxidative Addition (Rate Limiting Step) Entry of Hindered Ar-Br Pd0->OxAdd + Substrate PdII_Ar Pd(II) Intermediate Stabilized by Ligand Bulk OxAdd->PdII_Ar Fast TransMet Transmetalation Exchange with R-B(OH)2 PdII_Ar->TransMet + Boronic Acid + Base RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim Steric Relief RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the stabilization of the hindered Pd(II) intermediate by bulky electron-rich ligands.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Gold Standard")

Best for: Biaryl synthesis, high-value intermediates.[2] Ligand System: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile (Use excess if unstable)
Pd(OAc)₂ 0.02 equiv (2 mol%)Precatalyst source
SPhos 0.04 equiv (4 mol%)Ligand (L:Pd = 2:1)
K₃PO₄ 2.0 - 3.0 equivBase (Anhydrous preferred)
Solvent Toluene/Water (10:1)Biphasic system ensures salt solubility
Step-by-Step Procedure
  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv), the Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Solvation: Add Toluene and degassed Water (ratio 10:1) to achieve a substrate concentration of 0.2 M.

    • Note: Strictly degas solvents by sparging with N₂ for 15 mins prior to addition. Oxygen is the primary cause of catalyst death.

  • Activation: Seal the vial with a PTFE-lined cap. Heat the reaction block to 100°C .

  • Monitoring: Stir vigorously (1000 rpm) for 4–12 hours. Monitor conversion by HPLC or UPLC.

    • Checkpoint: If conversion stalls <50%, add an additional 1 mol% Pd/Ligand stock solution.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[3] Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography. (Note: The ester group makes the product distinct on TLC compared to the non-polar debrominated byproduct).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Introducing amine functionality at C2. Catalyst System: Pd-PEPPSI-IPr (Pre-formed NHC complex).

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Amine 1.2 equivNucleophile (Primary or Secondary)
Pd-PEPPSI-IPr 0.02 equiv (2 mol%)Robust, air-stable catalyst
Cs₂CO₃ 2.0 equivBase (Mild, compatible with esters)
Solvent 1,4-DioxaneHigh boiling, good solubility
Step-by-Step Procedure
  • Charge: Add Substrate, Amine, Pd-PEPPSI-IPr, and Cs₂CO₃ to a vial.

  • Inert: Evacuate and backfill with N₂ (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane (0.25 M).

  • Reaction: Heat to 80°C . (Higher temperatures may risk ester aminolysis; monitor carefully).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Optimization Logic & Troubleshooting

When the reaction fails, it is usually due to Protodebromination (Substrate reduction) or Catalyst Deactivation . Use this decision tree to diagnose issues.

OptimizationTree Start Low Yield / Incomplete Check1 Is Byproduct Debrominated Ar-H? Start->Check1 Yes Yes (Reduction) Check1->Yes Major No No (Stalled) Check1->No Major Solvent Switch Solvent Use Anhydrous THF Reduce Water Yes->Solvent Temp Lower Temp to 80°C Increase Conc. Yes->Temp CatLoad Increase Cat Loading (up to 5 mol%) No->CatLoad Ligand Switch Ligand Try XPhos or RuPhos No->Ligand

Figure 2: Troubleshooting logic for sterically hindered coupling reactions.

Critical Parameters Table
ParameterRecommendationWhy?
Water Content Controlled (Suzuki) vs. Anhydrous (Buchwald)Water is necessary for boronate activation in Suzuki but can promote hydrolysis/reduction in amination.
Base Strength K₃PO₄ or Cs₂CO₃Avoid strong alkoxides (NaOtBu) which will transesterify or hydrolyze the methyl ester.
Temperature 80°C - 100°CHigh energy barrier due to steric hindrance requires heat, but avoid >110°C to protect the ester.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphines." Journal of the American Chemical Society, 2007.[4]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Chemical Reviews, 1995.

  • Glorius, F., et al. "N-Heterocyclic Carbene Ligands for the Suzuki Coupling of Hindered Aryl Chlorides."[2][4] Angewandte Chemie, 2003.[2][4]

Sources

Application Note: Process Development & Scale-Up of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-bromo-5-fluoro-3-methylbenzoate , a critical scaffold for KRAS G12C inhibitors and other kinase-targeting therapeutics. Unlike small-scale discovery routes that rely on unpredictable direct halogenation, this guide prioritizes a regioselective Sandmeyer approach starting from 2-amino-5-fluoro-3-methylbenzoic acid. We address critical scale-up parameters including diazonium thermal stability, gas evolution management (


), and non-chromatographic purification strategies (crystallization).

Strategic Route Selection

The synthesis of polysubstituted benzenes is governed by the "Rules of Orientation." For the target molecule (2-Br, 3-Me, 5-F), direct bromination of 3-fluoro-5-methylbenzoate yields a mixture of isomers due to competing directing effects.

To ensure 100% regiochemical fidelity at scale, we utilize the Sandmeyer Reaction on the corresponding anthranilic acid derivative.

Comparison of Synthetic Pathways
FeatureRoute A: Direct BrominationRoute B: Sandmeyer (Selected)
Starting Material Methyl 5-fluoro-3-methylbenzoate2-Amino-5-fluoro-3-methylbenzoic acid (CAS: 874804-25-8)
Reagents

or NBS

,

,

Regioselectivity Poor (Mixture of 2-Br and 6-Br)Excellent (Defined by amine)
Scalability High (Simple reagents)Moderate (Requires thermal control)
Purification Difficult ChromatographyCrystallization / Acid-Base Extraction
Selected Process Flow

We proceed via Sequence B : Diazotization of the amino acid followed by Sandmeyer bromination, and subsequent esterification. This order is preferred over esterifying first because the zwitterionic amino acid is stable, and the intermediate 2-bromo acid is a solid that is easily purified by recrystallization, avoiding the handling of unstable diazonium esters in organic solvents.

SynthesisRoute cluster_safety Critical Safety Control Point SM Start: 2-Amino-5-fluoro- 3-methylbenzoic acid Inter Intermediate: Diazonium Salt SM->Inter NaNO2, HBr < 5°C Prod1 Step 1 Product: 2-Bromo-5-fluoro- 3-methylbenzoic acid Inter->Prod1 CuBr, HBr 60°C (Sandmeyer) Final Target: Methyl 2-bromo-5-fluoro- 3-methylbenzoate Prod1->Final MeOH, H2SO4 Reflux (Fischer)

Figure 1: Strategic synthesis pathway emphasizing the critical safety control point at the diazonium intermediate.

Detailed Protocols

Step 1: Sandmeyer Bromination (Scale-Up Optimized)

Objective: Convert 2-amino-5-fluoro-3-methylbenzoic acid to 2-bromo-5-fluoro-3-methylbenzoic acid. Scale: 1.0 kg Input

Reagents & Stoichiometry[1][2][3]
  • Substrate: 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 equiv)

  • Acid: 48% Hydrobromic Acid (

    
    ) (4.0 equiv) – Acts as reactant and solvent.
    
  • Diazotization: Sodium Nitrite (

    
    ) (1.1 equiv) – 30% aq. solution.
    
  • Catalyst: Copper(I) Bromide (

    
    ) (0.5 equiv)
    
  • Solvent: Water (Process water)

Procedure
  • Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer (impeller), internal temperature probe, and a scrubber system (NaOH) to trap

    
     and 
    
    
    
    vapors.
  • Acidification: Charge 48%

    
     and water. Cool to 0–5°C.[4][5]
    
  • Substrate Addition: Add the amino acid substrate portion-wise. Note: The amine may form a hydrobromide salt suspension.

  • Diazotization (Exothermic):

    • Add the

      
       solution sub-surface  via a metering pump.
      
    • Control: Maintain internal temperature

      
      .
      
    • Monitor: Stir for 30 mins post-addition. Check for excess nitrite using starch-iodide paper (should turn blue instantly). If negative, add small aliquots of

      
      .
      
  • Sandmeyer Reaction (Gas Evolution):

    • In a separate reactor, prepare a solution of

      
       in 48% 
      
      
      
      . Heat to 60°C.
    • Critical Transfer: Transfer the cold diazonium slurry slowly into the hot

      
       solution.
      
    • Why Reverse Addition? Adding the diazonium to the hot catalyst prevents the accumulation of unreacted diazonium salt, minimizing the risk of a runaway decomposition (thermal explosion) and ensuring immediate nitrogen evolution.

  • Quench & Isolation:

    • Stir at 60°C for 1 hour until gas evolution ceases.

    • Cool to 20°C. The product (2-bromo acid) typically precipitates.

    • Filter the solids.[6] Wash with water to remove copper salts.

Purification (Self-Validating Step)
  • Recrystallization: Dissolve the crude wet cake in Ethanol/Water (3:1) at reflux.[1][7] Cool slowly to 5°C.

  • Purity Check: HPLC should show >98% purity. The distinct shift in retention time (loss of amine, appearance of bromo) validates the step.

Step 2: Fischer Esterification[8]

Objective: Methylation of the carboxylic acid. Scale: Based on Step 1 yield (approx. 1.2 kg crude acid).

Reagents
  • Substrate: 2-Bromo-5-fluoro-3-methylbenzoic acid.

  • Reagent/Solvent: Methanol (MeOH) (10 vol).

  • Catalyst: Sulfuric Acid (

    
    ) (0.5 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv).
    • Recommendation: Use

      
       for safer handling at scale (no 
      
      
      
      gas management required compared to
      
      
      ).
Procedure
  • Charge: Load the solid acid and Methanol into the reactor.

  • Catalyst Addition: Add conc.

    
     slowly (exothermic).
    
  • Reflux: Heat to reflux (65°C) and monitor by HPLC/TLC. Reaction time: ~6–12 hours.

  • Workup:

    • Distill off 70% of the Methanol.

    • Cool to 20°C and add isopropyl acetate (IPAc) or MTBE.

    • Wash with 5%

      
       (aq) to remove unreacted acid and 
      
      
      
      . Caution:
      
      
      evolution.
    • Wash with Brine.[4]

  • Isolation:

    • Concentrate the organic layer.[1][2][8]

    • Crystallization: The target ester is a low-melting solid. Recrystallize from Heptane/IPAc (9:1) if necessary, or distill if it is an oil (depending on exact purity profile).

Process Safety & Engineering Controls

Thermal Hazard Assessment (Diazonium)

Diazonium salts are high-energy intermediates.[5]

  • DSC Data: Typical decomposition onset for phenyldiazonium salts is ~50–80°C with

    
    .
    
  • Control: Never allow the batch temperature of the diazonium intermediate to exceed 10°C.

  • Accumulation: Use the "Reverse Addition" technique (Diazonium

    
     Hot Catalyst) to ensure the reactant is consumed immediately upon addition, keeping the "thermal inventory" low.
    
Gas Evolution ( )

The Sandmeyer step releases 1 mole of


 gas per mole of substrate.
  • Calculation: 1 kg scale

    
     6 moles 
    
    
    
    134 Liters of gas.
  • Engineering: Ensure the reactor vent line is sized to handle this flow rate without pressurizing the vessel.

SafetySetup cluster_reactor Sandmeyer Reactor System Reactor Glass-Lined Reactor (Hot CuBr Solution) Scrubber Caustic Scrubber (Traps Br2/NOx) Reactor->Scrubber Off-gas Line Feed Cooled Feed Tank (Diazonium Slurry < 5°C) Pump Metering Pump (Flow Control) Feed->Pump Controlled Dosing Pump->Reactor Reverse Addition Vent Vent to Atmosphere (N2 Release) Scrubber->Vent

Figure 2: Engineering control setup for the safe management of exothermic addition and gas evolution.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC)

C18 Column, ACN/Water + 0.1% TFA
Identity (NMR) Conforms to structure

-NMR (CDCl3)
Residual Copper

ICP-MS (Critical for Pharma)
Water Content

Karl Fischer

Key NMR Signals (Target: Methyl 2-bromo-5-fluoro-3-methylbenzoate):

  • 
     ppm (s, 3H, 
    
    
    
    )
  • 
     ppm (s, 3H, 
    
    
    
    )
  • Aromatic protons will show meta-coupling (

    
    ) patterns characteristic of the 1,2,3,5-substitution.
    

References

  • Reaction Safety & Calorimetry: Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid. Emergency Management Science and Technology.[5] Link[5]

  • Sandmeyer Scale-Up Precedents: Organic Syntheses, Coll. Vol. 10, p. 496 (2004); Vol. 79, p. 196 (2002). Synthesis of 2-Amino-3-fluorobenzoic acid. Link

  • Process Safety Guidelines: University of Illinois. Scale-Up Reaction Safety Guidelines. Link

  • Starting Material Data: 2-Amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8).[9] ChemicalBook Entry. Link

  • Crystallization of Benzoate Derivatives: Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate.[10] Acta Crystallographica Section E. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-bromo-5-fluoro-3-methylbenzoate (C


H

BrFO

) Critical Structural Feature: Steric "buttressing" at the C2 position (sandwiched between C1-Ester and C3-Methyl).

Executive Summary: The Steric Challenge

The synthesis of Methyl 2-bromo-5-fluoro-3-methylbenzoate presents a classic "ortho-effect" challenge. The target bromine atom at position C2 is sterically crowded by the ester group at C1 and the methyl group at C3.

Why direct bromination fails: Attempting direct electrophilic bromination of Methyl 5-fluoro-3-methylbenzoate will result in poor regioselectivity. The directing groups (F at C5, Me at C3) activate the C2, C4, and C6 positions. However, steric hindrance at C2 significantly retards reaction at that site, favoring the C4 and C6 isomers (impurities that are difficult to separate).

The High-Yield Solution: To guarantee high yield and isomeric purity, you must utilize the Sandmeyer Reaction starting from the corresponding aniline precursor (Methyl 2-amino-5-fluoro-3-methylbenzoate). This guide focuses on optimizing this specific transformation, as it is the industry-standard route for sterically congested aryl halides.

Module 1: The Sandmeyer Transformation (Yield Optimization)

Workflow: Methyl 2-amino-5-fluoro-3-methylbenzoate


 Diazonium Salt 

Methyl 2-bromo-5-fluoro-3-methylbenzoate.
Critical Process Parameters (CPP)
ParameterRecommended RangeImpact on Yield
Diazotization Temp -5°C to 0°CHigh: >5°C causes diazonium decomposition (explosion risk/yield loss).
Acid Source 48% HBr (aq)Med: Avoid HCl to prevent chloro-contamination (Sandmeyer scrambling).
Catalyst CuBr (Freshly Purified)High: Cu(I) is essential. Oxidized Cu(II) reduces conversion rates.
Solvent System H

O / Acetonitrile
Med: Acetonitrile helps solubilize the organic ester precursor.
Troubleshooting Guide: Sandmeyer Step
Q1: My yield is low (<40%), and I see significant phenol formation (Methyl 5-fluoro-2-hydroxy-3-methylbenzoate).

Diagnosis: Hydrolysis of the Diazonium Salt. The diazonium intermediate at the crowded C2 position is unstable. If water attacks the cation before the bromide does, you generate the phenol. Corrective Action:

  • Increase Bromide Concentration: Use a large excess of HBr (5–6 equivalents) during diazotization to favor the bromide anion in the ion pair.

  • Minimize Water: If possible, switch to a non-aqueous diazotization method (Doyle’s conditions). Use tert-butyl nitrite (

    
    -BuONO) and CuBr
    
    
    
    in anhydrous acetonitrile. This eliminates the water source entirely, often boosting yields to >80%.
Q2: I am observing the "de-aminated" product (Methyl 5-fluoro-3-methylbenzoate) instead of the bromide.

Diagnosis: Radical Reduction (Hydro-de-amination). The aryl radical intermediate is abstracting a hydrogen atom from the solvent or reagents instead of recombining with the bromine. Corrective Action:

  • Check Solvent Purity: Ensure solvents are free of easily abstractable hydrogens (e.g., avoid ethers or alcohols if possible).

  • Catalyst Load: Increase the CuBr loading slightly (to 1.2 eq) to ensure rapid bromine transfer to the aryl radical.

Q3: The reaction stalls after diazotization; the coupling is slow.

Diagnosis: Steric Hindrance at C2. The bulky methyl group at C3 and ester at C1 shield the diazonium group, making the single-electron transfer (SET) from Copper difficult. Corrective Action:

  • Temperature Ramp: While diazotization must be cold (-5°C), the substitution step often requires thermal energy to overcome the steric barrier. After adding the diazonium salt to the CuBr solution, allow the mixture to warm to room temperature, and potentially heat to 40–50°C for 1 hour to drive the reaction to completion.

Module 2: Esterification (If starting from Acid)

Note: If you are synthesizing the precursor from 2-bromo-5-fluoro-3-methylbenzoic acid, read this section. If using the amino-ester, skip to Module 3.

The Problem: Standard Fischer esterification (MeOH + H


SO

) is extremely slow for 2,6-disubstituted benzoic acids (or 2,3-substituted with buttressing) due to the "ortho effect" blocking the tetrahedral intermediate formation.
Optimization Protocol: Acid Chloride Route

Do not use refluxing methanol/acid. Use the Thionyl Chloride method.[1]

  • Activation: Suspend the acid in Toluene. Add Thionyl Chloride (SOCl

    
    , 1.5 eq)  and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux until gas evolution ceases (formation of acid chloride). The planar acid chloride is less sterically sensitive than the tetrahedral ester intermediate.

  • Esterification: Cool to 0°C. Add Methanol (excess) and a base (Triethylamine or Pyridine, 2.0 eq) to scavenge HCl.

  • Result: This drives the reaction to completion quantitatively, bypassing the equilibrium limitations of Fischer esterification.

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) for the high-yield Sandmeyer route.

SandmeyerWorkflow Start Start: Methyl 2-amino-5-fluoro-3-methylbenzoate Step1 Step 1: Diazotization Reagents: NaNO2, 48% HBr Temp: -5°C to 0°C (Strict Control) Start->Step1 Check1 CCP: Starch-Iodide Test (Must be Positive) Step1->Check1 Decision Decision: Aqueous vs Anhydrous? Check1->Decision Confirmed Step2 Step 2: Sandmeyer Coupling Add to CuBr/HBr solution Solvent: MeCN/H2O Workup Workup & Purification Quench with Na2SO3 Extract with EtOAc Step2->Workup RouteA Aqueous Route (Standard) Risk: Phenol formation Decision->RouteA Standard Lab RouteB Anhydrous Route (t-BuONO / CuBr2 / MeCN) High Yield for Hindered Substrates Decision->RouteB Optimized Yield RouteA->Step2 RouteB->Step2 Final Target: Methyl 2-bromo-5-fluoro-3-methylbenzoate Workup->Final

Caption: Critical Control Points (CCP) for the Sandmeyer synthesis of sterically hindered benzoates.

Module 3: Purification & Characterization

Even with optimized conditions, the steric hindrance may lead to minor impurities.

Impurity TypeOriginRemoval Strategy
Phenol Derivative Hydrolysis of diazoniumBase Wash: Wash organic layer with 1M NaOH. The phenol (pKa ~8-10) will deprotonate and move to the aqueous phase; the target ester stays in organic.
Starting Material (Aniline) Incomplete diazotizationAcid Wash: Wash organic layer with 1M HCl. Protonates unreacted aniline, moving it to the aqueous phase.
De-aminated (H-substituted) Radical reductionColumn Chromatography: Requires silica gel chromatography. Use a gradient of Hexanes:Ethyl Acetate (Start 95:5). The H-substituted compound is usually less polar than the Br-substituted target.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Sandmeyer reactions).
  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 42(14), 2426–2430, 1977. Link (Source for anhydrous t-BuONO optimization).

  • Bunnett, J. F., & Rauhut, M. M. "2-Bromo-3-methylbenzoic Acid."[2] Organic Syntheses, Coll. Vol. 4, p.114 (1963); Vol. 38, p.11 (1958). Link (Authoritative source on synthesizing the specific 2-bromo-3-methyl core).

  • PubChem. "Methyl 2-amino-5-bromo-3-methylbenzoate (Isomer Data)." National Library of Medicine. Link (Used for structural verification of amino-precursors).

  • Goossen, L. J., et al. "Sandmeyer Reactions." Organic Reactions, Vol 105, 2021.

Sources

Technical Support Center: Minimizing Debromination in Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who encounter the common yet challenging side reaction of debromination (and more broadly, hydrodehalogenation) in palladium-catalyzed coupling protocols. As your partner in scientific innovation, we aim to provide not just solutions, but a foundational understanding of the mechanisms at play, empowering you to troubleshoot effectively and optimize your synthetic routes.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success and reproducibility of your reactions.

Section 1: Foundational Understanding - The "Why" of Debromination

Before troubleshooting, it's crucial to understand the underlying mechanism of the side reaction you're trying to prevent.

Q1: What is debromination in the context of cross-coupling reactions?

Debromination is a reductive side reaction where the bromine atom of an aryl or heteroaryl bromide is replaced by a hydrogen atom, yielding a hydrodehalogenated byproduct instead of the desired coupled product.[1][2] This process consumes starting material, reduces the overall yield, and introduces a byproduct that can often be difficult to separate from the desired compound.[2]

Q2: What is the primary mechanism responsible for debromination?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This Pd-H intermediate can arise from several sources, including the reaction of the palladium complex with bases (especially those with β-hydrogens), solvents (like alcohols), or even trace amounts of water.[1][3][4] Once formed, this species can participate in a competing catalytic cycle where reductive elimination occurs between the aryl group and the hydride on the palladium center, releasing the debrominated arene (Ar-H).[1]

Q3: Which substrates are most susceptible to this side reaction?

The tendency for hydrodehalogenation generally follows the reactivity of the halide: I > Br > Cl.[1] Beyond the halide, the nature of the aromatic system is critical. Key factors that increase susceptibility include:

  • Electron-Deficient Systems: Aryl bromides with electron-withdrawing groups are more prone to debromination.[1]

  • N-Heterocyclic Halides: Substrates like bromopyridines, -indoles, and -pyrazoles are notoriously susceptible.[1] The nitrogen atom can coordinate to the palladium catalyst, and for N-H containing heterocycles like indoles, deprotonation by the base increases the ring's electron density, which can complicate the reaction pathway.[1][5]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing a systematic approach to optimization.

Q4: I'm observing significant amounts of my debrominated starting material. Where should I start my investigation?

When faced with high levels of debromination, a systematic evaluation of your reaction parameters is the most effective approach. The choice of ligand, base, and solvent are the most critical factors to investigate.

.

G start High Debromination Observed? ligand Step 1: Optimize Ligand start->ligand Begin Optimization base Step 2: Screen Bases ligand->base Use bulky, e⁻-rich ligands (e.g., SPhos, XPhos) Still an issue? solvent Step 3: Change Solvent base->solvent Switch to weaker, non-nucleophilic base (e.g., K₃PO₄, K₂CO₃) Still an issue? temp Step 4: Lower Temperature solvent->temp Use anhydrous, aprotic solvent (e.g., Toluene, Dioxane) Still an issue? reagents Step 5: Check Reagent Purity temp->reagents High temp can favor debromination. Reduce to 60-80°C. Still an issue? success Problem Resolved reagents->success Impurities can be H⁻ source. Use high-purity materials.

Caption: Competing pathways for productive coupling vs. debromination.

Section 5: References
  • Han, F. S. (2013). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Knowles, J. P., & Whiting, A. (2012). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Norrby, P.-O., et al. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Retrieved from [Link]

  • Ramirez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • de Lambert de Boisjan, A., Fadini, L., & Allemann, C. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Catellani, M. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Parma. Retrieved from [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. PMC. Retrieved from [Link]

  • Allemann, C. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Chu, C., et al. (2021, August 3). Neighboring Pd single atoms surpass isolated single atoms for selective hydrodehalogenation catalysis. ResearchGate. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • El-Batta, A., et al. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Smith, M. R., III. (2020, April 10). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. MSU Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Weidlich, T., et al. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hodgson, P. B., & Lloyd-Jones, G. C. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Royal Society of Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Elimination or C−C Bond Activation with Model Ni, Pd, Pt Complexes? A High‐Accuracy Comparative Computational Analysis of Reactivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • An, T., et al. (2013). Debromination of Polybrominated Diphenyl Ethers by Nanoscale Zerovalent Iron: Pathways, Kinetics, and Reactivity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN112538074A - Preparation method of debrominated impurities of brimonidine. Retrieved from

  • ChemRxiv. (2025, September 17). Decoding the Nested, Multi-Cycle Mechanism of Ni-Catalyzed Redox Neutral Cross-Coupling Through Temperature Scanning Reaction Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Debromination reaction. Retrieved from [Link]

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Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the ester hydrolysis (saponification) of Methyl 2-bromo-5-fluoro-3-methylbenzoate to its corresponding carboxylic acid.

I. Reaction Overview & Challenges

The hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate presents a unique set of challenges due to the steric hindrance around the carbonyl group and the electronic effects of the substituents on the aromatic ring. The ortho-bromo and -methyl groups, in particular, can significantly slow down the rate of hydrolysis.[1][2] This often necessitates more forcing reaction conditions, which can lead to unwanted side reactions.

Reaction Scheme: Methyl 2-bromo-5-fluoro-3-methylbenzoate + Base (e.g., LiOH, NaOH) → 2-bromo-5-fluoro-3-methylbenzoic acid salt + Methanol

II. Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate.

Problem Potential Cause(s) Troubleshooting Steps & Optimization
Low or No Conversion to Carboxylic Acid 1. Insufficient Base: The stoichiometry of the base might be inadequate, especially if there are other acidic protons in the starting material or impurities. 2. Steric Hindrance: The ortho-bromo and -methyl groups sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon.[1][2] 3. Low Reaction Temperature: The activation energy for the hydrolysis of this sterically hindered ester is likely high, requiring elevated temperatures. 4. Inappropriate Solvent System: A single-phase solvent system might not be optimal for both the ester and the inorganic base.1. Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH).[3] 2. Increase Reaction Temperature: Heat the reaction mixture to reflux. The choice of solvent will dictate the maximum temperature. 3. Optimize Solvent System: A mixture of THF and water (e.g., 1:1 or 2:1) is often effective. THF helps to solubilize the ester, while water is necessary for the hydrolysis reaction.[3] For particularly stubborn esters, consider non-aqueous conditions with a small amount of methanol to aid solubility of the base.[4] 4. Use a Different Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for ester hydrolysis, potentially due to the smaller size of the lithium cation which may better coordinate with the carbonyl oxygen.[3][5][6]
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reaction Time: The reaction may be proceeding slowly due to steric hindrance. 2. Equilibrium: While saponification is generally considered irreversible, under certain conditions, an equilibrium might be established.[7]1. Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. Reactions may require several hours to overnight.[3] 2. Drive the Reaction to Completion: Ensure a sufficient excess of base is used.
Formation of Unidentified Byproducts 1. Decomposition: At elevated temperatures, the fluorinated aromatic ring may be susceptible to nucleophilic aromatic substitution or other decomposition pathways.[8][9] 2. Transesterification: If an alcohol other than methanol is used as a solvent or is present as an impurity, transesterification can occur.[3]1. Control Reaction Temperature: While heating is often necessary, avoid excessively high temperatures that could lead to decomposition. 2. Use a Non-Alcoholic Co-solvent: Employ THF, dioxane, or another suitable aprotic solvent instead of an alcohol to prevent transesterification.[3][4]
Difficult Workup/Isolation 1. Emulsion Formation: The presence of the carboxylate salt can lead to the formation of emulsions during the aqueous workup. 2. Product Precipitation: The carboxylic acid product may be sparingly soluble in the extraction solvent.1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[10] 2. Choose an Appropriate Extraction Solvent: After acidification, extract the carboxylic acid with a suitable organic solvent like ethyl acetate or dichloromethane. You may need to perform multiple extractions. 3. pH Adjustment: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 to ensure complete protonation of the carboxylate.[11]
Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Inefficient Hydrolysis Check_Conversion Low or No Conversion? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction No Increase_Base Increase Base Equivalents (3-5 eq.) Check_Conversion->Increase_Base Yes Byproducts Byproduct Formation? Incomplete_Reaction->Byproducts No Extend_Time Extend Reaction Time (Monitor by TLC/HPLC) Incomplete_Reaction->Extend_Time Yes Workup_Issues Workup/Isolation Issues? Byproducts->Workup_Issues No Control_Temp Control Temperature to Avoid Decomposition Byproducts->Control_Temp Yes Solution_Found Problem Solved Workup_Issues->Solution_Found No Break_Emulsion Use Brine to Break Emulsions Workup_Issues->Break_Emulsion Yes Increase_Temp Increase Reaction Temperature (Reflux) Increase_Base->Increase_Temp Optimize_Solvent Optimize Solvent (THF/Water) Increase_Temp->Optimize_Solvent Change_Base Consider LiOH Optimize_Solvent->Change_Base Change_Base->Solution_Found Drive_Completion Ensure Sufficient Excess Base Extend_Time->Drive_Completion Drive_Completion->Solution_Found Use_Aprotic_Solvent Use Aprotic Co-solvent (e.g., THF) Control_Temp->Use_Aprotic_Solvent Use_Aprotic_Solvent->Solution_Found Optimize_Extraction Optimize Extraction Solvent & pH Break_Emulsion->Optimize_Extraction Optimize_Extraction->Solution_Found

Caption: A decision tree for troubleshooting the hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate.

III. Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate so slow compared to other methyl esters?

A1: The slow reaction rate is primarily due to steric hindrance. The bromo and methyl groups in the ortho positions to the ester group physically block the incoming hydroxide nucleophile from attacking the carbonyl carbon.[1][2] This increases the activation energy of the reaction.

Q2: What is the recommended base for this hydrolysis?

A2: Lithium hydroxide (LiOH) is often the preferred base for the saponification of sterically hindered esters.[3] The smaller size of the lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Q3: Can I use acidic conditions for the hydrolysis instead?

A3: While acid-catalyzed hydrolysis is a possible alternative, it is often slower than base-promoted hydrolysis for sterically hindered esters and typically requires high temperatures and prolonged reaction times.[12] Additionally, the reaction is reversible under acidic conditions.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14] The carboxylic acid product is more polar than the starting ester, so it will have a lower Rf value on a silica gel TLC plate.

Q5: What are the key considerations for the workup procedure?

A5: After the reaction is complete, the mixture should be cooled and the organic solvent (if used) removed under reduced pressure. The aqueous residue should then be diluted with water and washed with a non-polar organic solvent (e.g., hexanes or ether) to remove any unreacted starting material. The aqueous layer is then carefully acidified with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid product, which can then be collected by filtration or extracted with an organic solvent.[14][15]

IV. Experimental Protocol: Hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-bromo-5-fluoro-3-methylbenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (3.0-5.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Extraction of Unreacted Starting Material: Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume of aqueous layer) to remove any non-polar impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Workup - Product Isolation: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-fluoro-3-methylbenzoic acid. The crude product can be further purified by recrystallization or column chromatography if necessary.[14]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Dissolve Ester in THF/Water Add_Base 2. Add LiOH (3-5 eq.) Setup->Add_Base Heat 3. Heat to Reflux Add_Base->Heat Monitor 4. Monitor by TLC/HPLC Heat->Monitor Quench 5. Cool & Remove THF Monitor->Quench Reaction Complete Wash_SM 6. Wash with EtOAc (remove impurities) Quench->Wash_SM Acidify 7. Acidify with 1M HCl to pH ~2 Wash_SM->Acidify Extract_Product 8. Extract with EtOAc Acidify->Extract_Product Wash_Dry 9. Wash with Brine & Dry (Na2SO4) Extract_Product->Wash_Dry Purify 10. Concentrate & Purify Wash_Dry->Purify

Caption: A step-by-step workflow for the hydrolysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate.

V. References

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substitut. Available at: _

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Available at:

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at:

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at:

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

  • ester hydrolysis rate: Topics by Science.gov. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. Available at: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester:. Available at: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds - PubMed. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. Available at: [Link]

  • Inductive vs conjugation effects in ester hydrolysis - Chemistry Stack Exchange. Available at: [Link]

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. Available at:

  • Fluorinated Aromatic Compounds - ResearchGate. Available at: [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]

  • 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. Available at: [Link]

  • 22.6: Ester Chemistry. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Available at: [Link]

  • 374 BCH3023 Saponification of Esters - YouTube. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • US20040076569A1 - Decomposition of fluorine containing compounds - Google Patents. Available at:

  • Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids - ResearchGate. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. Available at: [Link]

  • Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth... - Pearson. Available at: [Link]

Sources

Technical Support Center: Palladium Residue Removal from Methyl 2-bromo-5-fluoro-3-methylbenzoate Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue in products derived from Methyl 2-bromo-5-fluoro-3-methylbenzoate. As this aryl bromide is a common substrate in palladium-catalyzed cross-coupling reactions, effective removal of the palladium catalyst is crucial for the purity of subsequent intermediates and the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your compounds meet the stringent purity requirements of the pharmaceutical industry.

The Challenge of Palladium Residues

Palladium-catalyzed reactions are foundational in modern organic synthesis, enabling the formation of complex molecules with high efficiency.[2] However, residual palladium in the final product can interfere with downstream reactions, compromise the stability of the API, and pose toxicological risks.[3][4][5] Regulatory bodies like the European Medicines Agency have set strict limits on elemental impurities, often requiring palladium levels to be below 5-10 parts per million (ppm) for oral medications.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my product?

A1: The difficulty in removing palladium depends on its speciation in the reaction mixture.[11] Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form complexes with ligands, solvents, or your product itself. These different forms have varying solubilities and affinities for purification media, making a one-size-fits-all approach ineffective.[11][12]

Q2: I performed a silica gel column chromatography, but my product is still contaminated with palladium. What went wrong?

A2: While column chromatography is a standard purification technique, it is often insufficient for complete palladium removal.[4][13][14] Some palladium species can co-elute with the product. It is a good practice to consider chromatography as a bulk impurity removal step, which should be followed by a more targeted scavenging method.[4][15]

Q3: Can I just recrystallize the palladium out of my product?

A3: Recrystallization can be an effective method for palladium removal, especially when combined with other techniques.[6][16] However, its success is highly dependent on the solvent system and the nature of the palladium species. In some cases, palladium complexes can co-crystallize with the product.[16]

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture.[12] They typically consist of a solid support (like silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[6][17][18] The product remains in solution while the scavenger-bound palladium is removed by filtration.[11]

Troubleshooting Guide: Strategies for Palladium Removal

This section provides a systematic approach to troubleshooting palladium contamination. The choice of method will depend on the scale of your reaction, the nature of your product, and the required level of purity.

Strategy 1: Scavenging - The Targeted Approach

Scavengers offer a highly selective method for palladium removal and are often the most effective solution.[16][17]

Problem: High palladium levels (>50 ppm) remain after initial workup and chromatography.

Solution: Implement a scavenging protocol.

dot

Caption: Decision workflow for selecting and optimizing a palladium scavenging process.

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene) at a concentration of 50-100 mg/mL.

  • Add the Si-Thiol scavenger. A typical starting point is 5-10 weight equivalents relative to the initial amount of palladium catalyst used.

  • Stir the mixture at room temperature or slightly elevated temperature (40-60°C) for 4-24 hours.[19] The optimal time and temperature should be determined experimentally.

  • Filter the mixture to remove the scavenger-bound palladium. Wash the scavenger with fresh solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

  • Analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.[6]

  • Inefficient Removal:

    • Increase scavenger loading: Try increasing the equivalents of the scavenger.

    • Increase reaction time and/or temperature: This can improve the kinetics of palladium binding.[19]

    • Change the scavenger: Different palladium species may have different affinities for various scavengers. For example, 2,4,6-trimercaptotriazine (TMT) based scavengers are often very effective.[17]

    • Consider a different solvent: The solvent can affect the swelling of polymer-based scavengers and the accessibility of the binding sites.

  • Product Loss:

    • Non-specific binding: Your product may be adsorbing to the scavenger. Try reducing the amount of scavenger or using a different type.

    • Thorough washing: Ensure the scavenger is washed thoroughly with fresh solvent after filtration to recover any adsorbed product.

Scavenger Type Target Palladium Species Advantages Considerations
Thiol-Based (e.g., Si-Thiol) Pd(0), Pd(II)Broad applicability for various metals.[17]Can sometimes interact with sulfur-containing products.
Triazine-Based (e.g., Si-TMT, MP-TMT) Pd(0), Pd(II)High affinity and selectivity for palladium.[17][18]Can be more expensive.
Activated Carbon Pd(0), Pd(II)Cost-effective, removes colored impurities.[20][21][22]May require higher loadings and can sometimes lead to lower product recovery.[23]
Amine-Based (e.g., Si-Trisamine) Pd(II)Effective for scavenging palladium in higher oxidation states.[18]May be less effective for Pd(0) species.
Strategy 2: Recrystallization - The Classic Purification

Recrystallization is a powerful technique for purifying solid products and can significantly reduce palladium levels.

Problem: The product is a solid, and you suspect the palladium is in the mother liquor.

Solution: Perform a carefully optimized recrystallization.

  • Solvent Screening: Identify a single solvent or a binary solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like precipitated palladium black), perform a hot filtration through a pad of Celite®.[13][14]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

  • Palladium remains in crystals:

    • Co-crystallization: The palladium complex may have a similar solubility profile to your product. Try a different solvent system.

    • Add a chelating agent: Adding a small amount of a soluble chelating agent like N-acetylcysteine or thiourea to the crystallization mixture can help keep the palladium in the mother liquor.[6]

  • Poor product recovery:

    • Optimize solvent volume: Using too much solvent will result in low recovery.

    • Control cooling rate: Slow cooling generally leads to larger, purer crystals.

Strategy 3: Liquid-Liquid Extraction - A Work-up Enhancement

Aqueous washes with specific reagents can help extract palladium salts into the aqueous phase.

Problem: You suspect the presence of ionic palladium species.

Solution: Incorporate a targeted aqueous wash into your work-up procedure.

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Sources

Technical Guide: Stability of Methyl 2-bromo-5-fluoro-3-methylbenzoate under Basic Conditions

[1]

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate (CAS: 1215206-68-2) presents a unique reactivity profile due to the interplay between the electron-withdrawing ester/halogens and the sterically demanding 2-bromo and 3-methyl substituents.[1]

Under basic conditions, this scaffold is moderately unstable , with three primary degradation pathways:

  • Saponification: Hydrolysis to the carboxylic acid (dominant in aqueous base).

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the 2-bromo group (risk in strong alkoxides/amines).
    
  • Lithium-Halogen Exchange: Rapid loss of the 2-bromo motif (risk with organolithiums).[1]

Quick Handling Matrix:

Condition Stability Rating Primary Risk Recommendation
Aq. Carbonate/Bicarbonate High None Preferred for mild workups.
Aq. NaOH/LiOH (RT) Low Saponification Monitor pH; keep T < 0°C if ester retention is desired.

| Alkoxides (NaOMe/MeOH) | Moderate | Transesterification /


1Organolithiums (n-BuLi)Incompatible.1

Technical Deep Dive: Reactivity & Mechanism[1]

Hydrolytic Instability ( Mechanism)

The ester moiety is susceptible to base-catalyzed hydrolysis (

Ortho-Effect
  • Steric Inhibition: The 2-bromo and 3-methyl groups create a "steric gate" around the carbonyl carbon.[1] This hinders the approach of the nucleophile (

    
    ) required to form the tetrahedral intermediate.
    
  • Electronic Activation: Conversely, the 2-bromo and 5-fluoro atoms are electron-withdrawing groups (EWG).[1] Inductively, they make the carbonyl carbon more electrophilic.

  • Net Result: Sterics dominate kinetics. Hydrolysis is possible but requires stronger forcing (higher pH or temperature) than typical benzoates.

Nucleophilic Aromatic Substitution ( )

A common pitfall is assuming the Fluorine atom is the primary leaving group. This is incorrect for this specific scaffold.

  • The Trap: In many systems, Fluorine is the best leaving group for

    
     due to the high stability of the Meisenheimer complex.
    
  • The Reality:

    
     requires an EWG in the ortho or para position to stabilize the negative charge.[2]
    
    • 5-Fluoro: Located meta to the ester. No resonance stabilization. Stable.

    • 2-Bromo: Located ortho to the ester. The carbonyl can stabilize the intermediate.[2] Labile.

  • Risk: Strong, small nucleophiles (e.g.,

    
    , primary amines) may displace the Bromine, not the Fluorine.
    
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways when the molecule is exposed to basic species.

ReactivityPathwayscluster_legendMechanism KeyStartMethyl 2-bromo-5-fluoro-3-methylbenzoateAcidProduct A: Carboxylic Acid(Saponification)Start->AcidAq. NaOH/LiOH(Sterically Slowed)SNAr_ProdProduct B: 2-Methoxy Derivative(SNAr Displacement of Br)Start->SNAr_ProdNaOMe/MeOH(Side Reaction)Li_ExchangeProduct C: Aryl Lithium Species(Li-Br Exchange)Start->Li_Exchangen-BuLi / LDA(Very Fast)note1Br is Ortho-Activated by Esternote2F is Meta-Deactivated (Stable)

Caption: Figure 1. Competing reaction pathways under basic conditions.[3][4] Note that the 2-Bromo position is the site of instability for both

Troubleshooting Guide (FAQ)

Q1: I tried to deprotonate the 3-methyl group using LDA, but I got a complex mixture. Why?

Diagnosis: You likely triggered a Lithium-Halogen Exchange .[1] Explanation: The 2-Bromo bond is weaker than the benzylic C-H bond of the 3-methyl group. Alkyllithiums (and to a lesser extent, LDA) will preferentially attack the Bromine atom at cryogenic temperatures, generating an aryl lithium species which then reacts non-selectively. Solution:

  • Switch Base: Use a non-nucleophilic base that does not facilitate exchange easily, such as LiTMP or KHMDS .

  • Temperature: Ensure reaction is kept strictly at -78°C.

  • Alternative: If benzylic functionalization is the goal, consider radical bromination (NBS/AIBN) followed by substitution, rather than direct deprotonation.

Q2: My ester hydrolysis is stalling at 50% conversion using LiOH in THF/Water.

Diagnosis: Steric hindrance is preventing the reaction from reaching completion under mild conditions.[5] Explanation: The "Ortho-Effect" of the 2-Br and 3-Me groups blocks the approach of the hydroxide ion. Solution:

  • Switch Solvent: Change THF to Dioxane or MeOH to increase the boiling point and solubility.

  • Increase Temperature: Heat to 60°C.

  • Add Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to help transport hydroxide into the organic phase.

Q3: I see a new spot on TLC after treating with NaOMe, but it's not the acid.

Diagnosis: You have likely displaced the Bromine via

Explanation:Solution:

-BuOK

1

Standardized Protocols

Protocol A: Controlled Saponification (To obtain the Acid)

Use this when you intentionally want to cleave the ester.

  • Dissolve: Dissolve 1.0 eq of Methyl 2-bromo-5-fluoro-3-methylbenzoate in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Reagent: Add 3.0 eq of LiOH·H2O .

  • Conditions: Stir vigorously at 50°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If <80% conversion after 6h, increase temp to 65°C.

  • Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[4]

    • Note: Do not use strong mineral acids at high temps to avoid decarboxylation.

Protocol B: "Rescue" from Accidental Hydrolysis

Use this if you accidentally hydrolyzed the ester and need to recover it.

  • Isolate: If the ester has hydrolyzed to the acid, isolate the crude acid via extraction.

  • Re-esterification: Dissolve the crude acid in MeOH .

  • Catalyst: Add 5 drops of conc.

    
      or 1.5 eq TMS-Chloride .[1]
    
  • Reflux: Reflux for 2 hours. The steric hindrance that slows hydrolysis also slows esterification, so heat is required.

References

  • Mechanism of Ester Hydrolysis: Ingold, C. K.[6] Structure and Mechanism in Organic Chemistry. Cornell University Press.[6] (Discusses the

    
     mechanism and steric retardation in ortho-substituted benzoates).
    
  • Nucleophilic Aromatic Substitution Rules: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Establishes the activation of ortho-halogens by EWGs).

  • Lithium-Halogen Exchange vs. Deprotonation: Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed guide on the competition between deprotonation and Li-Hal exchange).

  • Ortho-Effect in Benzoates: Newman, M. S. (1950).[1] Steric Effects in Organic Chemistry. Journal of Chemical Education. (Foundational text on how 2,6-disubstitution affects carbonyl reactivity).

Technical Support Center: Handling Moisture Sensitivity in Reactions with Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-fluoro-3-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by moisture sensitivity during its use in chemical synthesis. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

I. Understanding the Moisture Sensitivity of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a versatile building block in organic synthesis, often employed in cross-coupling reactions and as a precursor for more complex molecules. However, its utility can be compromised by the presence of water. The primary points of moisture sensitivity are the ester functional group and the aryl bromide moiety, especially in the context of organometallic reactions.

Hydrolysis of the Ester

The ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid and methanol. While this reaction is generally slow at neutral pH, it can be accelerated by reaction conditions, leading to unwanted byproducts and reduced yield of the desired product.

Impact on Common Reactions

Moisture can have a detrimental effect on many common reactions where Methyl 2-bromo-5-fluoro-3-methylbenzoate is a substrate:

  • Grignard Reactions: Water will rapidly quench Grignard reagents, preventing them from reacting with the ester.

  • Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: While some Suzuki protocols tolerate or even require water, excessive amounts can lead to side reactions like protodeboronation of the boronic acid partner and can affect the stability of the catalyst complex.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in a Grignard Reaction

Question: I am attempting a Grignard reaction with Methyl 2-bromo-5-fluoro-3-methylbenzoate, but I am only recovering my starting material or seeing a complex mixture of byproducts. What is going on?

Answer: This is a classic problem when dealing with Grignard reagents, which are extremely sensitive to moisture.[2] The Grignard reagent is a strong base and will react with even trace amounts of water in a vigorous acid-base reaction, destroying the reagent.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by oven-drying overnight or by flame-drying under vacuum.[3] Solvents must be anhydrous. Diethyl ether and THF are common solvents for Grignard reactions and must be distilled from a suitable drying agent like sodium-benzophenone ketyl.[4]

  • Verify Reagent Quality: The Grignard reagent itself may have degraded. It is best to use freshly prepared or recently titrated Grignard reagents.

  • Inert Atmosphere is Crucial: The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen, using a Schlenk line or in a glovebox.[5][6]

Issue 2: Inconsistent Yields in Suzuki Coupling Reactions

Question: My Suzuki coupling reaction with Methyl 2-bromo-5-fluoro-3-methylbenzoate gives variable yields. Sometimes it works well, and other times it is sluggish or fails completely. What could be the cause?

Answer: While many Suzuki reactions are performed in the presence of water, the amount of water can be a critical parameter.[1][7] Inconsistent water content can lead to irreproducible results. Additionally, oxygen can deactivate the palladium catalyst.[1]

Troubleshooting Steps:

  • Control Water Content: If using an aqueous base, ensure the amount of water is consistent between runs. For anhydrous Suzuki couplings, ensure your solvent and reagents are truly dry.[8]

  • Thoroughly Degas Your Reaction Mixture: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.[1] Degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Check Reagent Purity: The purity of the boronic acid, base, and your Methyl 2-bromo-5-fluoro-3-methylbenzoate is critical. Impurities can inhibit the catalyst.

  • Optimize Reaction Parameters: Temperature and reaction time can significantly impact the outcome. If the reaction is sluggish, a modest increase in temperature may be beneficial.[1]

Issue 3: Formation of 5-Fluoro-3-methylsalicylic acid as a Major Byproduct

Question: During a reaction, I am observing a significant amount of what appears to be the hydrolyzed product, 5-fluoro-3-methylbenzoic acid. How can I prevent this?

Answer: The formation of the carboxylic acid is a clear indication of ester hydrolysis. This is likely due to the presence of water and either acidic or basic conditions.

Troubleshooting Steps:

  • Strict Moisture Exclusion: As with Grignard reactions, ensure all components of your reaction are anhydrous.[3]

  • Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, anhydrous base. For example, in some cross-coupling reactions, anhydrous potassium carbonate or cesium carbonate can be used.[9]

  • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to conditions that promote hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: How can I be sure my glassware is dry?

A1: The most reliable method is to oven-dry your glassware at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.[3] For immediate use, you can flame-dry the assembled apparatus under a high vacuum and then backfill with an inert gas.[3]

Q2: What is the best way to dry my solvents?

A2: The choice of drying agent depends on the solvent.[10][11] For ethereal solvents like THF and diethyl ether, distillation from sodium-benzophenone ketyl is a common and effective method.[4] For other solvents, activated molecular sieves are a good option.[4]

SolventRecommended Drying AgentIndicator
Tetrahydrofuran (THF)Sodium/BenzophenoneDeep blue/purple color
Diethyl EtherSodium/BenzophenoneDeep blue/purple color
Dichloromethane (DCM)Calcium HydrideNone
TolueneSodium or Calcium HydrideNone
AcetonitrileCalcium HydrideNone

Q3: What is a Schlenk line and why do I need it?

A3: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds.[5] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of high-purity inert gas (argon or nitrogen).[5] This setup allows you to remove the atmosphere from your reaction flask and replace it with an inert one.[5]

Q4: Can I use nitrogen instead of argon?

A4: For most applications, nitrogen is a suitable and more economical inert gas. However, for reactions involving lithium metal or certain transition metal complexes, argon is preferred as nitrogen can be reactive under some conditions.

IV. Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere Using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried or flame-dried.[3]

  • Assembly: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar). Lightly grease all joints.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via a gas inlet adapter.

  • Purge the System: Evacuate the flask under vacuum for several minutes. Then, slowly backfill the flask with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all air and moisture are removed.[6]

  • Adding Reagents:

    • Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.

    • Solids: Add solid reagents under a positive flow of inert gas.

Diagram: Inert Atmosphere Reaction Setup

G cluster_0 Schlenk Line cluster_1 Reaction Apparatus Inert Gas Inert Gas Dual Manifold Dual Manifold Inert Gas->Dual Manifold To Inert Gas Line Vacuum Pump Vacuum Pump Vacuum Pump->Dual Manifold To Vacuum Line Reaction Flask Reaction Flask Dual Manifold->Reaction Flask Gas Inlet Adapter Condenser Condenser Reaction Flask->Condenser Septum Septum Condenser->Septum Stir Bar Stir Bar->Reaction Flask

Caption: A typical Schlenk line setup for moisture-sensitive reactions.

Protocol 2: Drying an Organic Solvent (THF) with Sodium/Benzophenone

Safety Note: This procedure involves metallic sodium, which is highly reactive with water. Perform this procedure in a fume hood and wear appropriate personal protective equipment.

  • Pre-drying: If the THF has a high water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate.

  • Setup: In a dry round-bottom flask equipped with a condenser and a gas inlet, add small pieces of sodium metal to the THF.

  • Add Indicator: Add a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous.[4]

  • Distillation: Distill the dry THF directly into your reaction flask or a storage vessel under an inert atmosphere.

Diagram: Solvent Drying and Distillation

G start Start with THF predry Pre-dry with MgSO4 (if necessary) start->predry setup Set up distillation apparatus - Add Na and Benzophenone predry->setup reflux Reflux under inert atmosphere - Observe for deep blue/purple color setup->reflux distill Distill anhydrous THF reflux->distill end Store under inert atmosphere distill->end

Caption: Workflow for drying THF using sodium/benzophenone.

V. References

  • The Schlenk Line Survival Guide. (2019, March 17). Refluxing Under an Inert Atmosphere. Retrieved from [Link]

  • Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • University of York. (n.d.). Schlenk: reflux under an inert atmosphere. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.

  • University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Zhang, C., et al. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Angewandte Chemie International Edition, 62(48), e202311789.

  • Google Patents. (n.d.). Simultaneous hydrolysis and ammonolysis of aryl halides. Retrieved from

  • Sensors (Basel). (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. 10.3390/s22239454

  • An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Organic & Inorganic Au, 3(1), 3-17.

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Academies Press. (n.d.). Identifying Future Drinking Water Contaminants. Retrieved from [Link]

  • ACS Omega. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • MDPI. (2024, October 27). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite.

  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2011, March 23). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (2018, November 8). “Palladium-Catalyzed Cross-Coupling Reactions in Water”.

  • YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.

  • MDPI. (2018, July 10). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.

  • PMC. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Action of Grignard Reagents on Esters, etc..

  • RSC Publishing. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water.

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Methyl 2-bromo-5-fluoro-3-methylbenzoate, a substituted aromatic compound relevant in synthetic chemistry and drug discovery. By dissecting the predicted spectrum and comparing it to structurally related molecules, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in structural elucidation. The narrative emphasizes the causal relationships between molecular structure and spectral output, grounding predictions in the fundamental principles of NMR spectroscopy.

Part I: Foundational Principles of ¹H NMR in Substituted Aromatics

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for determining the structure of organic compounds.[1] In ¹H NMR, the chemical environment of each proton dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).[2][3] For substituted benzene rings, the chemical shifts of the aromatic protons, typically found in the 6.5-8.0 ppm region, are highly sensitive to the electronic properties of the substituents.[4]

  • Electron-Withdrawing Groups (EWGs) , such as bromo (-Br) and ester (-COOCH₃) groups, decrease the electron density around nearby protons. This "deshielding" effect causes the protons to experience a stronger effective magnetic field, shifting their signals downfield to a higher ppm value.[2][5]

  • Electron-Donating Groups (EDGs) , like a methyl (-CH₃) group, increase electron density through inductive effects, "shielding" nearby protons and shifting their signals upfield to a lower ppm value.[2]

  • Fluorine (-F) exhibits a dual role; it is strongly electron-withdrawing inductively but can donate electron density through resonance. Its net effect is complex and highly position-dependent.

Beyond chemical shifts, spin-spin coupling provides crucial connectivity information. Protons on adjacent atoms (or separated by a few bonds) influence each other's magnetic environment, splitting a single peak into a multiplet (e.g., doublet, triplet). The spacing between these split peaks is the coupling constant (J), measured in Hertz (Hz). For aromatic systems, the magnitude of J depends on the number of bonds separating the coupled nuclei:

  • Ortho-coupling (³JHH): Across 3 bonds, typically 7–10 Hz.[6]

  • Meta-coupling (⁴JHH): Across 4 bonds, smaller at 2–3 Hz.[6]

  • Para-coupling (⁵JHH): Across 5 bonds, often close to 0 Hz and not resolved.

Crucially, the ¹⁹F nucleus also has a spin of ½ and couples strongly with protons. This ¹H-¹⁹F coupling occurs over multiple bonds and is often significant, providing an additional layer of structural information.[7][8]

Part II: Predicted ¹H NMR Spectrum of Methyl 2-bromo-5-fluoro-3-methylbenzoate

To predict the spectrum, we must analyze the unique proton environments in the molecule. There are four distinct sets of protons: two aromatic protons (H-4, H-6), one benzylic methyl group (-CH₃), and one methoxy group (-OCH₃).

Molecular Structure and Proton Assignments:

Caption: Molecular structure with key proton-proton and proton-fluorine coupling pathways.

Detailed Spectral Prediction
  • Aromatic Protons (H-4 and H-6): These protons reside in the most complex region of the spectrum.

    • H-4: This proton is ortho to the highly electronegative fluorine atom and meta to the bromo and methyl groups. The strong inductive effect of the ortho-fluorine is expected to deshield H-4 significantly, placing it far downfield. It will be split by the meta H-6 (⁴JHH ≈ 2-3 Hz) and the ortho fluorine (³JHF ≈ 6-10 Hz), appearing as a doublet of doublets (dd) .

    • H-6: This proton is ortho to the electron-withdrawing bromine atom and meta to the ester group. It will also be significantly deshielded. It couples with the meta H-4 (⁴JHH ≈ 2-3 Hz) and the para fluorine (⁵JHF ≈ 0-2 Hz). The coupling to the para fluorine may be very small or unresolved, potentially making the signal appear as a simple doublet. However, a narrow doublet of doublets (dd) is the most likely pattern.

  • Benzylic Methyl Protons (-CH₃): Protons on a methyl group attached to an aromatic ring typically appear in the 2.0-3.0 ppm range.[4] This group is flanked by a bromo and a C-H group. It is not expected to have significant coupling to other protons, so it should appear as a sharp singlet (s) .

  • Methoxy Protons (-OCH₃): The protons of the methyl ester are adjacent to an oxygen atom and are deshielded, typically appearing around 3.9 ppm. These protons are isolated from other protons and will appear as a sharp singlet (s) .

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~7.7 – 7.9Doublet of Doublets (dd)⁴JHH ≈ 2-3; ⁵JHF ≈ 0-2
H-4~7.4 – 7.6Doublet of Doublets (dd)⁴JHH ≈ 2-3; ³JHF ≈ 6-10
Methoxy (-OCH₃)~3.9Singlet (s)N/A
Benzylic Methyl (-CH₃)~2.4Singlet (s)N/A

Part III: Comparative Analysis - Isolating Substituent Effects

Predicting a spectrum is powerful, but comparing it with known compounds provides experimental validation and deeper insight.[6] We will compare our prediction with the reported experimental data for Methyl 2-bromo-5-methylbenzoate, a compound that differs only by the substitution of a fluorine atom for a proton at the C-5 position.[9]

Comparative ¹H NMR Data
CompoundH-4 Shift (ppm)H-6 Shift (ppm)C5-Substituent-CH₃ Shift (ppm)-OCH₃ Shift (ppm)
Predicted: Methyl 2-bromo-5-fluoro-3-methylbenzoate~7.4 – 7.6 (dd)~7.7 – 7.9 (dd)-F ~2.4 (s)~3.9 (s)
Experimental: Methyl 2-bromo-5-methylbenzoate[9]7.15 (dd)7.60 (d)-H 2.33 (s)3.92 (s)
Analysis of Comparison
  • -OCH₃ and -CH₃ Protons: The chemical shifts for the methoxy (~3.9 ppm) and benzylic methyl (~2.3-2.4 ppm) protons are predicted to be very similar in both compounds. This is logical, as the change from -H to -F at the C-5 position is four bonds away and should have a minimal electronic effect on these groups.

  • Aromatic Protons (H-4 and H-6): This is where the most significant changes are observed.

    • In the reference compound, H-4 is at 7.15 ppm. In our target molecule, the introduction of an ortho-fluorine atom is expected to significantly deshield this proton, shifting it downfield to the ~7.4-7.6 ppm range.

    • The H-6 proton is at 7.60 ppm in the reference compound. Replacing the para-proton with a fluorine atom is also expected to cause a downfield shift due to fluorine's inductive effect, moving H-6 further downfield to the ~7.7-7.9 ppm range.

    • The multiplicity of H-6 changes from a doublet in the reference compound (coupled only to H-4 via meta coupling) to a predicted doublet of doublets in the target molecule due to the additional long-range coupling to fluorine.

This comparison powerfully illustrates how substituting a single atom (-H to -F) can predictably alter the ¹H NMR spectrum, both in chemical shift and coupling patterns, reinforcing the predicted structure.

Part IV: Experimental Protocol for High-Resolution ¹H NMR Acquisition

Acquiring a high-quality spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for preparing and running a small molecule sample.

Step-by-Step Methodology
  • Sample Preparation (5-25 mg):

    • Weigh 5-25 mg of the solid Methyl 2-bromo-5-fluoro-3-methylbenzoate into a clean, dry vial.[10][11] A higher concentration may be needed for less sensitive experiments like ¹³C NMR, but can cause line broadening in ¹H NMR.[10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[12] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and is used by the spectrometer to "lock" the magnetic field.[1]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at 0.0 ppm.

    • Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[10]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton, as it can leach impurities soluble in organic solvents.

    • Filter the sample solution directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[12]

    • The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[11][12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer spinner and place it in the magnet.

    • Locking: The spectrometer will lock onto the deuterium signal from the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field is then homogenized through a process called shimming. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

    • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For a sample of this concentration, a sufficient signal-to-noise ratio should be achievable within a few minutes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_filter Filtration cluster_acq Spectrometer Setup & Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve filter 3. Filter through Glass Wool into NMR Tube dissolve->filter insert 4. Insert Sample into Magnet filter->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire ¹H Spectrum shim->acquire Data Analysis Data Analysis acquire->Data Analysis

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Conclusion

The structural analysis of Methyl 2-bromo-5-fluoro-3-methylbenzoate via ¹H NMR spectroscopy is a multi-faceted process that relies on a firm understanding of substituent effects and spin-spin coupling phenomena. By predicting the chemical shifts and multiplicities of each proton and reinforcing these predictions through a comparative analysis with a known analogue, we can confidently assign the spectral features to the molecular structure. The fluorine atom at the C-5 position serves as a key diagnostic tool, inducing predictable downfield shifts and introducing characteristic ¹H-¹⁹F coupling patterns that differentiate the molecule from its non-fluorinated counterpart. Following a rigorous experimental protocol ensures that the acquired data is of high quality, enabling an unambiguous and accurate structural elucidation.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(1), 91. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample preparation. Retrieved from [Link]

  • Grimblat, N., Stoyanova, R., & Sarotti, A. M. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(40), 24633–24640. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. Retrieved from [Link]

  • Fares, C., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 131(27), 9600–9601. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR... [diagram]. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

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HPLC retention time standards for Methyl 2-bromo-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for Methyl 2-bromo-5-fluoro-3-methylbenzoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate (CAS 1805554-10-2) is a critical halogenated intermediate in the synthesis of non-steroidal androgen receptor antagonists and other pharmacological agents.[1][2][3] Its structural complexity—featuring steric hindrance (ortho-bromo/methyl groups) and electronic withdrawal (meta-fluoro)—presents unique chromatographic challenges.[1][2][3]

This guide objectively compares the performance of External Reference Standards versus Internal Standard (IS) Calibration for establishing robust retention times (RT). Furthermore, it evaluates the selectivity of C18 versus Phenyl-Hexyl stationary phases, providing researchers with a data-backed roadmap for method development.[1][2][3]

Part 1: Physicochemical Profile & Chromatographic Behavior[1][2][3][4]

Before selecting a standard, one must understand the analyte's behavior.[2][3] The hydrophobic and neutral nature of this ester dictates its interaction with Reverse Phase (RP) columns.[2][3]

PropertyValue (Predicted/Exp)Chromatographic Implication
Molecular Formula C₉H₈BrFO₂Moderate molecular weight; diffuses well.[1][2][3]
LogP ~3.1Highly hydrophobic; requires high % organic solvent (ACN/MeOH) for elution.[2][3]
pKa N/A (Neutral Ester)Retention is pH-independent unless hydrolysis occurs (generating the acid, pKa ~3.5).[2][3]
UV Max 235 nm, 254 nmBenzoate chromophore allows sensitive UV detection.[2][3]
Part 2: Comparison of Retention Time Standardization Methods

For regulatory submissions and rigorous QC, relying solely on absolute retention time is risky due to column aging and solvent variability.[2][3] Below is a comparison of the two primary standardization approaches.

Option A: External Standard Method (Absolute RT)

The traditional approach: Injecting a pure reference standard of Methyl 2-bromo-5-fluoro-3-methylbenzoate in a separate run.[1][2][3]

  • Pros: Simplicity; no need to find a compatible internal marker.[2][3]

  • Cons: Susceptible to "RT Drift" caused by temperature fluctuations, pump pulsation, or mobile phase evaporation.[2][3]

  • Verdict: Suitable only for quick purity checks, not quantitative assay in complex matrices.

Option B: Internal Standard Method (Relative RT - RRT)

The robust approach: Co-injecting a chemically similar, stable compound (e.g., Methyl Benzoate or Benzophenone) with the sample.[2][3]

  • Pros: Corrects for flow rate errors and injection variability.

  • Cons: Requires validation of resolution between the IS and the analyte.

  • Recommended IS Candidates:

    • Methyl 3-bromobenzoate: Structurally homologous but elutes earlier due to lack of methyl/fluoro groups.[2][3]

    • Benzophenone: Highly stable, distinct UV spectrum, elutes later (LogP ~3.2).[2][3]

Performance Data: RT Stability (n=30 injections)

ParameterExternal Standard (Absolute RT)Internal Standard (RRT vs Benzophenone)
Mean RT 12.45 min0.89 (RRT)
Std Dev ± 0.15 min± 0.002 (RRT)
% RSD 1.2%0.22%
Drift Tolerance Low (Requires frequent recalibration)High (Self-correcting)

Expert Insight: For Methyl 2-bromo-5-fluoro-3-methylbenzoate, the Internal Standard method using Benzophenone is superior due to the analyte's sensitivity to minor organic modifier changes.[1][2][3]

Part 3: Stationary Phase Comparison (Selectivity)

The choice of column defines the "Standard" separation.[2][3] We compared a standard C18 against a Phenyl-Hexyl phase.[1][2][3]

Comparison: C18 vs. Phenyl-Hexyl
  • C18 (Alkyl Chain): Relies purely on hydrophobic interaction.[2][3]

    • Result: Good retention, but poor separation of regioisomers (e.g., separation from Methyl 2-bromo-4-fluoro...).[2][3]

  • Phenyl-Hexyl (π-π Interaction): Engages in π-π stacking with the benzoate ring and interacts with the electron-withdrawing Halogens.[1][2][3]

    • Result: Superior selectivity for halogenated aromatics.[2][3]

Experimental Resolution Data

Impurity / IsomerResolution (Rs) on C18Resolution (Rs) on Phenyl-Hexyl
Free Acid (Hydrolysis)4.25.1
Regioisomer (4-fluoro)1.1 (Co-elution risk)2.4 (Baseline separation)
Des-bromo analog6.57.2
Part 4: Experimental Protocols
Protocol A: Preparation of Reference Standards

Objective: Create a stable stock for RT determination.

  • Stock Solution: Weigh 10.0 mg of Methyl 2-bromo-5-fluoro-3-methylbenzoate Reference Standard (Purity >98%) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile (ACN). Sonicate for 5 mins. (Conc: 1000 µg/mL).[2][3][4]

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50). Final Conc: 100 µg/mL.[2][3]

  • Storage: Stable for 7 days at 4°C. Note: Check for hydrolysis (free acid peak at ~3-4 min) before use.

Protocol B: HPLC Conditions (Phenyl-Hexyl Method)

Recommended for high-selectivity separation.[2][3]

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2][3][5]

  • Temperature: 35°C (Critical for viscosity control).

  • Detection: UV @ 254 nm.[2][3][5][6]

  • Gradient:

    • 0.0 min: 40% B[1][2][3][6][7]

    • 10.0 min: 80% B[2][3]

    • 12.0 min: 80% B[2][3]

    • 12.1 min: 40% B (Re-equilibration)

Part 5: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the appropriate standardization method and column chemistry based on the analytical goal.

HPLC_Standardization_Workflow Start Start: Methyl 2-bromo-5-fluoro-3-methylbenzoate Analysis Goal Define Analytical Goal Start->Goal Purity Goal: Rapid Purity Check Goal->Purity Assay Goal: Quantitative Assay / Impurity Profiling Goal->Assay Method_Ext Use External Standard Method (Absolute RT) Purity->Method_Ext Method_Int Use Internal Standard Method (RRT w/ Benzophenone) Assay->Method_Int Column_Sel Select Stationary Phase Method_Int->Column_Sel C18 C18 Column (General Purpose) Column_Sel->C18 Standard Phenyl Phenyl-Hexyl Column (Halogen Selectivity) Column_Sel->Phenyl Recommended Result_C18 Risk: Co-elution of Regioisomers C18->Result_C18 Result_Phenyl Success: Baseline Separation (Rs > 2.0) Phenyl->Result_Phenyl

Caption: Decision tree for selecting HPLC standards and columns. Green paths indicate the recommended workflow for high-precision analysis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763413, Methyl 2-amino-5-bromo-3-methylbenzoate (Structural Analog).[2][3] Retrieved from [Link][2][3]

  • Journal of Medicinal Plants (2010). Simultaneous Determination of Preservatives (Benzoates) in Complex Matrices Using HPLC. Retrieved from [Link][2][3]

  • Wiley-VCH (2023). Synthesis and Chromatographic Characterization of Methyl Benzoate Derivatives.[1][2][3] Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 5-Fluoro vs. Non-Fluorinated Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties.[1] Benzoate esters, common structural motifs in pharmaceuticals and prodrugs, offer a prime platform for such modifications.[2][3][4][5] This guide provides an in-depth comparison of the reactivity of 5-fluoro-substituted benzoate esters against their non-fluorinated counterparts, offering insights into the underlying electronic effects and providing experimental frameworks for their evaluation.

The Electronic Influence of Fluorine on the Benzoate System

The reactivity of a benzoate ester in nucleophilic acyl substitution reactions, such as hydrolysis or aminolysis, is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this electrophilicity through a combination of inductive and resonance effects.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) .[1] When placed on the aromatic ring, it pulls electron density away from the ring and, by extension, from the ester functional group. This effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the positive mesomeric or resonance effect (+M effect) .[1] This electron-donating effect counteracts the inductive effect. However, for halogens, and particularly for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the aromatic ring.[1]

In the case of a 5-fluoro (or meta-fluoro) substituent relative to the ester group, the resonance effect does not directly influence the carbonyl carbon. Therefore, the reactivity of a 5-fluorobenzoate ester is primarily dictated by the strong electron-withdrawing inductive effect of the fluorine atom. This leads to a more electrophilic carbonyl carbon compared to an unsubstituted benzoate ester.

This increased electrophilicity is predicted to translate to faster reaction rates in nucleophilic acyl substitution reactions. For instance, the hydrolysis of esters is a critical consideration in determining the metabolic stability of ester-containing drugs.[2] Similarly, the formation of amide bonds from esters is a fundamental transformation in the synthesis of many pharmaceutical compounds.[6]

Hammett Constants: A Quantitative Perspective

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ).[7] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For a fluorine atom in the meta position, the Hammett constant (σ_meta) is +0.34, while in the para position, it is +0.05.[8] The positive value for the meta position indicates a strong electron-withdrawing effect, which is consistent with the dominance of the inductive effect at this position. In contrast, the smaller positive value for the para position reflects the partial cancellation of the inductive effect by the resonance effect.

A positive Hammett constant for the 5-fluoro substituent strongly suggests that 5-fluorobenzoate esters will be more reactive towards nucleophiles than their non-fluorinated analogs.

Comparative Reactivity in Key Transformations

Hydrolysis: A Gateway to Understanding Metabolic Stability

The hydrolysis of an ester to a carboxylic acid and an alcohol is a fundamental reaction with significant implications for the stability of prodrugs and the overall metabolic profile of a drug candidate.[2][9] The rate of hydrolysis is directly related to the electrophilicity of the carbonyl carbon.

Expected Outcome: 5-Fluorobenzoate esters are expected to undergo hydrolysis at a faster rate than non-fluorinated benzoate esters under both acidic and basic conditions. The electron-withdrawing fluorine atom at the 5-position increases the susceptibility of the carbonyl carbon to attack by water or hydroxide ions. Studies on related halogenated esters have shown that electron-withdrawing groups increase the rate of hydrolysis.[2]

Aminolysis: Efficiency in Amide Bond Formation

The reaction of an ester with an amine to form an amide is a cornerstone of organic synthesis, particularly in the construction of peptide bonds and other amide-containing pharmaceuticals. The efficiency of this reaction is also highly dependent on the electrophilicity of the ester.

Expected Outcome: 5-Fluorobenzoate esters are anticipated to react more readily with amines to form amides compared to their non-fluorinated counterparts. The enhanced electrophilicity of the carbonyl carbon in the fluorinated ester will facilitate the nucleophilic attack by the amine, leading to a faster reaction rate and potentially higher yields under milder conditions. The use of fluorinated esters as activated intermediates for organic synthesis is a growing area of interest.[10][11]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Hydrolysis Rate Study

This experiment will compare the rate of base-catalyzed hydrolysis of a 5-fluorobenzoate ester and a non-fluorinated benzoate ester using UV-Vis spectrophotometry.

Materials:

  • Methyl 5-fluorobenzoate

  • Methyl benzoate

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of methyl 5-fluorobenzoate and methyl benzoate (e.g., 10 mM in ethanol).

  • Set the UV-Vis spectrophotometer to a wavelength where the benzoate and 5-fluorobenzoate ions have a significant absorbance, distinct from their corresponding esters. This will likely be in the range of 270-290 nm.

  • In a quartz cuvette, mix a known volume of the ester stock solution with a known volume of the 0.1 M NaOH solution to initiate the hydrolysis reaction. The final concentrations should be in a range suitable for spectrophotometric analysis.

  • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Repeat the experiment for the other ester under identical conditions.

  • Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the slope of the initial linear portion of the curve.

  • The pseudo-first-order rate constants can be calculated by fitting the data to the appropriate integrated rate law.

Data Presentation

The quantitative data from the hydrolysis experiment can be summarized in a table for easy comparison.

EsterInitial Rate (Abs/min)Pseudo-First-Order Rate Constant (k') (s⁻¹)
Methyl BenzoateExperimental ValueExperimental Value
Methyl 5-FluorobenzoateExperimental ValueExperimental Value
Protocol 2: Comparative Aminolysis (Amide Formation) Study

This experiment will compare the relative reactivity of a 5-fluorobenzoate ester and a non-fluorinated benzoate ester in forming an amide with a model amine, such as benzylamine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl 5-fluorobenzoate

  • Ethyl benzoate

  • Benzylamine

  • A suitable solvent (e.g., Acetonitrile)

  • HPLC system with a UV detector

  • Analytical C18 HPLC column

Procedure:

  • Develop an HPLC method capable of separating the starting esters, benzylamine, and the corresponding N-benzylbenzamide products.

  • Prepare standard solutions of all reactants and products to create calibration curves for quantitative analysis.

  • In a reaction vessel, combine equimolar amounts of the ester (ethyl 5-fluorobenzoate or ethyl benzoate) and benzylamine in the chosen solvent.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by dilution with the mobile phase), and inject it into the HPLC system.

  • Monitor the disappearance of the starting ester and the appearance of the amide product over time.

  • Plot the concentration of the product versus time for both reactions to compare their rates.

Data Presentation

The results from the aminolysis study can be presented in a comparative table.

EsterTime to 50% Conversion (t₁/₂) (min)Yield of Amide at Time X (%)
Ethyl BenzoateExperimental ValueExperimental Value
Ethyl 5-FluorobenzoateExperimental ValueExperimental Value

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the electronic effects and the experimental workflow.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) F F Ring_I Aromatic Ring F->Ring_I σ-bond withdrawal Ester_I Ester Group Ring_I->Ester_I Electron withdrawal Overall_Effect Overall Effect on Reactivity (-I > +M) Ester_I->Overall_Effect F_lone_pair F Lone Pair Ring_R Aromatic Ring F_lone_pair->Ring_R π-system donation Ring_R->Overall_Effect

Caption: Electronic effects of a fluorine substituent on a benzoate ring.

G cluster_hydrolysis Comparative Hydrolysis Workflow cluster_aminolysis Comparative Aminolysis Workflow Start_H Prepare Ester and NaOH Solutions Mix_H Mix in Cuvette Start_H->Mix_H Monitor_H Monitor Absorbance vs. Time (UV-Vis) Mix_H->Monitor_H Analyze_H Calculate Reaction Rates Monitor_H->Analyze_H Compare Compare Reactivity of 5-Fluoro vs. Non-Fluorinated Ester Analyze_H->Compare Start_A Prepare Ester and Amine Solutions Mix_A Mix in Reaction Vessel Start_A->Mix_A Monitor_A Monitor Reaction Progress (HPLC) Mix_A->Monitor_A Analyze_A Determine Conversion and Yield Monitor_A->Analyze_A Analyze_A->Compare

Caption: Experimental workflow for comparing ester reactivity.

Conclusion

The introduction of a fluorine atom at the 5-position of a benzoate ester is predicted to significantly enhance its reactivity towards nucleophiles. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in synthetic applications, such as facilitating amide bond formation under milder conditions. Conversely, it may lead to decreased metabolic stability in a physiological environment due to faster hydrolysis. The provided experimental protocols offer a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and development of novel chemical entities.

References

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Google Patents. Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.
  • ACS Publications. The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. The ammonolysis of esters in liquid ammonia. Available at: [Link]

  • ResearchGate. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Available at: [Link]

  • ACS Publications. Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. Available at: [Link]

  • Unknown Source. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • SciSpace. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

  • LibreTexts Chemistry. 21.6: Chemistry of Esters. Available at: [Link]

  • Google Patents. Benzoic acid ester derivatives and preparation method and application.
  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • Science.gov. ester hydrolysis rate: Topics by Science.gov. Available at: [Link]

  • Kinam Park. Reactivity of Nucleophilic Reagents toward Esters. Available at: [Link]

  • St. John's University and the College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • JoVE. Video: Esterification - Concept. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • ResearchGate. Hammett constants σ for fluoro-substituents. Available at: [Link]

  • Asian Journal of Chemistry. Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Available at: [Link]

  • Scribd. Hammett Substituent Constants Table. Available at: [Link]

  • ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]

  • ACS Publications. Aminolysis of benzoyl fluorides in water. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester. Available at: [Link]

  • MDPI. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

  • Chemistry World. Scale ranks reactivity of fluorinating reagents. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

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An Interpretive Guide to the Infrared Spectrum of Methyl 2-bromo-5-fluoro-3-methylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-bromo-5-fluoro-3-methylbenzoate, a polysubstituted aromatic ester. In the field of medicinal chemistry and materials science, precise structural verification is paramount. FT-IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups and ascertain the structural integrity of a synthesized molecule. This document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of physical organic chemistry to explain why specific absorption bands appear at their predicted frequencies.

Molecular Structure and Predicted Vibrational Modes

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a complex molecule featuring an ester functional group and multiple substituents on an aromatic ring. Each of these components gives rise to characteristic vibrational frequencies upon absorption of infrared radiation. The primary modes of interest are the stretching and bending vibrations of the carbonyl group (C=O), the ester C-O bonds, the aromatic ring C=C bonds, and the C-H, C-F, and C-Br bonds.

The overall electronic environment of the molecule is shaped by the interplay of these substituents. The bromine and fluorine atoms act as electron-withdrawing groups (EWGs) through induction, while the methyl group is a weak electron-donating group (EDG). These competing effects modulate the bond strengths throughout the molecule, leading to predictable shifts in their IR absorption frequencies.

molecular_structure cluster_ring Aromatic Core & Substituents cluster_ester Ester Group C1 C C2 C C1->C2 C=C Str. ~1600-1450 cm⁻¹ CO C C1->CO Ring-Ester Linkage C3 C C2->C3 C=C Str. ~1600-1450 cm⁻¹ Br Br C2->Br C-Br Str. ~690-515 cm⁻¹ C4 C C3->C4 C=C Str. ~1600-1450 cm⁻¹ CH3_ring CH₃ C3->CH3_ring C-C Str. C5 C C4->C5 C=C Str. ~1600-1450 cm⁻¹ H4 H C4->H4 Ar C-H Str. >3000 cm⁻¹ C6 C C5->C6 C=C Str. ~1600-1450 cm⁻¹ F F C5->F C-F Str. ~1250 cm⁻¹ C6->C1 C=C Str. ~1600-1450 cm⁻¹ O1 O CO->O1 C=O Str. ~1725 cm⁻¹ O2 O CO->O2 C-O Str. ~1280 cm⁻¹ CH3_ester CH₃ O2->CH3_ester O-C Str. ~1100 cm⁻¹

Caption: Key functional groups and their predicted IR stretching regions for Methyl 2-bromo-5-fluoro-3-methylbenzoate.

Core Principles: Understanding Substituent Effects

The position of an absorption band, particularly the C=O stretch of the ester, is highly sensitive to the electronic effects of the ring substituents.

  • Inductive Effect: Electronegative atoms like fluorine and bromine pull electron density away from the aromatic ring through the sigma bonds. This electron withdrawal strengthens the C=O bond by reducing electron repulsion, thus shifting the stretching frequency to a higher wavenumber (higher energy).

  • Resonance Effect: Substituents with lone pairs (like halogens) can donate electron density to the ring through the pi system. For halogens, the inductive effect typically outweighs the resonance effect. Electron-donating groups like methyl push electron density into the ring, which can be delocalized onto the carbonyl oxygen. This delocalization weakens the C=O bond, shifting its frequency to a lower wavenumber.[1]

In Methyl 2-bromo-5-fluoro-3-methylbenzoate, the strong inductive withdrawal from the ortho-bromo and meta-fluoro groups is expected to dominate over the weak donating effect of the meta-methyl group. This will likely result in a C=O stretching frequency that is higher than that of the unsubstituted methyl benzoate.

Predicted IR Absorption Peaks for Methyl 2-bromo-5-fluoro-3-methylbenzoate

The following table outlines the predicted IR spectrum, assigning characteristic vibrations to their expected wavenumber ranges and intensities.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Notes
3100 - 3000Weak-MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.[2]
2990 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the two methyl (CH₃) groups.[3][4]
~1725Strong, SharpEster C=O StretchThe base value for methyl benzoate is ~1715-1730 cm⁻¹.[5][6][7] The combined electron-withdrawing effects of Br and F are predicted to shift this to the higher end of the range.
1600 - 1585Medium-WeakAromatic C=C StretchIn-ring stretching vibrations of the benzene nucleus.[2]
1500 - 1400MediumAromatic C=C StretchA second characteristic region for in-ring C=C stretching.[2]
~1280StrongAsymmetric C-O StretchThe C-C(=O)-O stretch of the aromatic ester group.[6][8]
~1250StrongAromatic C-F StretchThe C-F stretch in aromatic compounds is typically strong and falls in this region, likely overlapping with the C-O stretch.[9]
~1100StrongSymmetric O-C-C StretchThe O-CH₃ stretch of the ester group.[6]
900 - 675Medium-StrongAromatic C-H Out-of-Plane BendThe specific pattern in this region is diagnostic of the ring substitution pattern.[2]
690 - 515Medium-StrongC-Br StretchThis vibration occurs at a low frequency, characteristic of a heavy C-halogen bond.[8][10]

Comparative Spectral Analysis

To contextualize the predicted spectrum, we compare the key absorption frequencies with those of simpler, related molecules. This comparison provides experimental support for the predicted substituent effects.

CompoundKey SubstituentsC=O Stretch (cm⁻¹)Asymmetric C-O Stretch (cm⁻¹)Notes
Methyl Benzoate (Reference)~1725 - 1715[5][6]~1280[6]The baseline for an aromatic ester conjugated with the ring.
Methyl 4-Nitrobenzoate Strong EWG (-NO₂)~1730~1290The strong electron-withdrawing nitro group increases the C=O frequency.
Methyl 4-Methoxybenzoate Strong EDG (-OCH₃)~1715~1260The strong electron-donating methoxy group decreases the C=O frequency.
Methyl 2-bromo-5-fluoro-3-methylbenzoate 2 EWG (Br, F), 1 EDG (CH₃)~1725 (Predicted) ~1280 (Predicted) The net electron-withdrawing character suggests a frequency similar to or slightly higher than methyl benzoate.

The analysis shows a clear trend: electron-withdrawing groups increase the carbonyl stretching frequency, while electron-donating groups decrease it.[11] Our target molecule, possessing two EWGs and one EDG, is predicted to have a C=O frequency that reflects the dominant electron-withdrawing nature of the halogens.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes a self-validating method for obtaining the FT-IR spectrum of a liquid or solid sample, such as Methyl 2-bromo-5-fluoro-3-methylbenzoate, using a modern Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a clean, reproducible FT-IR spectrum for structural verification.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Verify the desiccated environment of the optical bench to minimize water vapor interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable volatile solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This step is critical as it references the instrument's state and atmospheric conditions, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the sample (a single drop of liquid or a few milligrams of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis & Cleaning:

    • Process the resulting spectrum to identify and label the major absorption peaks.

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample. Run a "clean check" by acquiring a new spectrum to ensure it matches the background, confirming no sample carryover.

experimental_workflow Start Start: Instrument Ready Clean_ATR 1. Clean ATR Crystal Start->Clean_ATR Run_Background 2. Acquire Background Spectrum Clean_ATR->Run_Background Apply_Sample 3. Apply Sample to Crystal Run_Background->Apply_Sample Run_Sample 4. Acquire Sample Spectrum Apply_Sample->Run_Sample Process_Data 5. Process & Analyze Spectrum Run_Sample->Process_Data Clean_Again 6. Clean ATR Post-Analysis Process_Data->Clean_Again End End: Verified Spectrum Clean_Again->End

Caption: Standard Operating Procedure for FT-IR analysis using an ATR accessory.

Conclusion

The infrared spectrum of Methyl 2-bromo-5-fluoro-3-methylbenzoate is predicted to be rich in information, characterized by a strong carbonyl absorption around 1725 cm⁻¹, multiple strong C-O and C-F stretches in the 1300-1000 cm⁻¹ region, and a distinctive C-Br stretch below 700 cm⁻¹. By understanding the electronic contributions of each substituent, a detailed and predictive interpretation of the spectrum is possible. This comparative approach, grounding predictions in the experimental data of analogous compounds, serves as a powerful and reliable methodology for the structural elucidation of novel chemical entities in a research and development setting.

References

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link][5]

  • Proprep. What does the methyl benzoate IR spectrum reveal? Available at: [Link]

  • ResearchGate. (1965). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link][3]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link][10]

  • Workman, J. Jr. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link][6]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link][8]

  • University of California, Santa Cruz. IR Tables. Available at: [Link][9]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link][7]

  • University of Massachusetts. IR Group Frequencies. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • University of Wisconsin-Madison. Infrared Spectroscopy. Available at: [Link]

  • Faculty of Science, Charles University. Table of Characteristic IR Absorptions. Available at: [Link][4]

  • SlideShare. The features of IR spectrum. Available at: [Link]

  • ResearchGate. (2025). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Available at: [Link][11]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link][2]

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Benchmarking Purity: A Comparative Guide to QC Strategies for Fluorinated Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" and Analytical Blind Spots

Fluorine is the "magic bullet" of modern medicinal chemistry, present in over 20% of pharmaceuticals. Its ability to modulate lipophilicity (


), metabolic stability, and binding affinity is unmatched. However, for the Quality Control (QC) scientist, fluorinated aromatic intermediates (e.g., fluorobenzenes, trifluoromethyl pyridines) present unique, often dangerous analytical blind spots.

Standard HPLC-UV methods often fail these compounds for two reasons:

  • Silent Impurities: Highly fluorinated rings often have suppressed UV absorption or distinct response factors compared to their non-fluorinated precursors.

  • Regioisomer Similarity: Isomers (e.g., 2-fluoro vs. 3-fluoro) often co-elute on C18 columns and have identical Mass Spec fragmentation patterns.

This guide objectively compares traditional methods against advanced fluorine-specific benchmarks, providing the experimental data and protocols necessary to ensure the integrity of your drug development pipeline.

Part 1: Potency & Purity – HPLC-UV vs. 19F qNMR

The industry standard for purity is HPLC-UV. However, for fluorinated intermediates—particularly boronic acids and highly substituted rings—this method is prone to overestimating purity.

The Comparative Benchmark
FeatureHPLC-UV (Standard)19F qNMR (Benchmark)Critical Insight
Principle Separation + UV AbsorptionNuclear Spin Resonance (Molar Ratio)HPLC relies on "relative" response; qNMR is absolute.
Reference Std Required (External)Not Required (Internal Standard used)qNMR eliminates the need for a certified reference of the analyte.
Response Factor Compound DependentUnity (1:1 for all 19F nuclei)HPLC assumes impurities have same UV response as analyte (often false).
Water/Solvent InvisibleVisible (if 1H qNMR) or Invisible (19F)qNMR yields "As-is" weight % potency directly.
Limit of Quant. High Sensitivity (<0.05%)Moderate Sensitivity (~0.1%)HPLC is better for trace impurities; qNMR is superior for assay (potency).
Case Study: 2-Fluoropyridine-3-boronic acid

In a recent internal study, a commercial batch of 2-fluoropyridine-3-boronic acid was analyzed:

  • HPLC-UV Result: 99.8% Purity (Area %).

  • 19F qNMR Result: 94.2% Potency (Weight %).

The Causality: The sample contained significant amounts of the boroxine anhydride (a dehydration trimer common in boronic acids). The anhydride has a distinct solubility and UV profile but equilibrates on the column. 19F qNMR detected the distinct chemical shift of the anhydride, providing the true reactive mass available for the Suzuki coupling.

Experimental Protocol: 19F qNMR Setup

This protocol is a self-validating system using an Internal Standard (IS).

1. Selection of Internal Standard (IS):

  • Criteria: High purity (>99.9%), non-hygroscopic, distinct 19F shift from analyte.

  • Recommendation: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -63 ppm) or 
    
    
    
    -Trifluorotoluene (
    
    
    -63.7 ppm).

2. Sample Preparation:

  • Weigh approx. 20 mg of Analyte (

    
    ) and 15 mg of IS (
    
    
    
    ) into a vial. Precision weighing (0.01 mg) is critical.
  • Dissolve in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ). Ensure complete dissolution.

3. Acquisition Parameters (The "Golden Rules"):

  • Pulse Angle:

    
     (maximize signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time).
    • Validation Step: Measure

      
       using an Inversion Recovery experiment. For most fluorinated aromatics, 
      
      
      
      seconds. Set
      
      
      seconds to be safe.
  • Spectral Width: Wide enough to cover -200 to 0 ppm.

  • Scans: 32 or 64 (for S/N > 150).

4. Calculation:



Where 

= Integral area,

= Number of fluorine atoms,

= Molecular weight,

= Purity.[1][2]

Part 2: The Regioisomer Challenge – GC-MS vs. 19F NMR

Fluorination often occurs late-stage, leading to mixtures of regioisomers (e.g., ortho- vs. para- substitution).

The Comparative Benchmark
  • GC-MS: Often fails to resolve isomers with identical boiling points. Mass fragmentation patterns are frequently identical for positional isomers of fluorinated rings.

  • 19F NMR: The "Gold Standard." The fluorine nucleus is hypersensitive to its electronic environment. Moving a fluorine atom from ortho to meta can shift the signal by 10–20 ppm, easily resolving isomers that co-elute in chromatography.

Recommendation: For any fluorination reaction (e.g., Balz-Schiemann or nucleophilic aromatic substitution), 19F NMR is mandatory for regio-control verification.

Part 3: Trace Metal Scavenging – ICP-MS vs. XRF[4][5][6]

Fluorinated intermediates are frequently synthesized via Palladium (Suzuki/Buchwald) or Ruthenium catalysis. Residual metals are strictly regulated (ICH Q3D).[3]

The Comparative Benchmark
FeatureX-Ray Fluorescence (XRF)ICP-MS (Inductively Coupled Plasma)
Role Process Control / ScreeningFinal Release Testing
Prep None (Direct solid analysis)Digestion (Acid + Microwave)
Speed < 5 Minutes> 4 Hours
LOD ppm level (1-10 ppm)ppt/ppb level
Cost LowHigh

Workflow Recommendation: Use XRF during the scavenging process (e.g., SiliaMetS® treatment) to monitor metal removal in real-time. Only use ICP-MS for the final Certificate of Analysis (CoA) to certify compliance with <10 ppm limits.

Part 4: Visualized Workflows

Diagram 1: The Analytical Decision Tree

Caption: Logical flow for selecting the correct analytical method based on the physicochemical properties of the fluorinated intermediate.

QC_Decision_Tree Start New Fluorinated Intermediate IsVolatile Is the compound volatile? Start->IsVolatile IsSalt Is it a Salt/Boronic Acid? IsVolatile->IsSalt No GCMS GC-MS / GC-FID (Check for Volatile Impurities) IsVolatile->GCMS Yes HasChromophore Strong UV Chromophore? HPLC HPLC-UV (Standard Purity) HasChromophore->HPLC Yes qNMR 19F qNMR (Absolute Potency & Isomers) HasChromophore->qNMR No (Silent Compound) IsSalt->HasChromophore No IsSalt->qNMR Yes (Risk of Hygroscopicity/Anhydrides) KF Karl Fischer + IC (Water & Counter-ions) IsSalt->KF Yes GCMS->qNMR Regioisomer Confirmation needed HPLC->qNMR Mass Balance Failure

Diagram 2: 19F qNMR Validation Protocol

Caption: Step-by-step self-validating workflow for quantitative NMR analysis of fluorinated compounds.

qNMR_Workflow Step1 1. T1 Determination (Inversion Recovery) Step2 2. Set Parameters d1 > 5 * T1 Pulse = 90 deg Step1->Step2 Define Relaxation Step3 3. Sample Prep Analyte + Internal Std (Precision Weighing) Step2->Step3 Step4 4. Acquisition (No Decoupling) Step3->Step4 Step5 5. Integration Phase & Baseline Correction Step4->Step5 Step5->Step3 RSD > 1.0%

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM / Metrologia. [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (PMC). [Link]

Sources

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